6-Ethoxyhexanoic acid
Description
The exact mass of the compound 6-Ethoxyhexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Ethoxyhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethoxyhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-ethoxyhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-11-7-5-3-4-6-8(9)10/h2-7H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYWGHFLZRIVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631229 | |
| Record name | 6-Ethoxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70160-08-6 | |
| Record name | 6-Ethoxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethoxyhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 6-Hydroxyhexanoate from ε-Caprolactone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of ethyl 6-hydroxyhexanoate from ε-caprolactone represents a fundamental and highly efficient transesterification reaction. This guide elucidates the core principles of this transformation, focusing on the acid-catalyzed ring-opening of the lactone with ethanol. We will explore the reaction mechanism in detail, provide a comparative analysis of various catalytic systems, and present a robust, step-by-step experimental protocol. Furthermore, this document will equip researchers with the necessary information for effective reaction monitoring, product purification, and comprehensive characterization. The insights provided herein are designed to empower scientific professionals to not only replicate this synthesis but also to intelligently adapt and optimize it for their specific research and development needs.
Introduction: The Significance of Ethyl 6-Hydroxyhexanoate
Ethyl 6-hydroxyhexanoate is a bifunctional molecule featuring both a hydroxyl group and an ethyl ester. This unique structural arrangement makes it a highly versatile building block in organic synthesis. Its primary applications lie in the production of specialty polymers and as a precursor to high-value fine chemicals, including the fragrance compound ethyl 6-acetoxyhexanoate.[1] The straightforward synthesis from the inexpensive and readily available ε-caprolactone makes it an attractive target for both academic and industrial laboratories.[1] The ring-opening of lactones is a cornerstone reaction in organic chemistry, providing access to a wide array of linear, functionalized molecules.[1]
Mechanistic Insights: The Acid-Catalyzed Ring-Opening Cascade
The conversion of ε-caprolactone to ethyl 6-hydroxyhexanoate is a classic example of an acid-catalyzed transesterification.[1][2] The reaction proceeds through a well-defined series of steps, which can be understood through the "Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation" (PADPED) mechanism under acidic conditions.[2]
A computational study at the DFT level of theory on the ring-opening of ε-caprolactone by methanol catalyzed by sulfonic acids suggests that the acid catalyst behaves bifunctionally, activating both the monomer and the alcohol.[3][4]
Here is a conceptual breakdown of the acid-catalyzed mechanism:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of ε-caprolactone by an acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]
-
Nucleophilic Attack by Ethanol: An ethanol molecule, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[2]
-
Proton Transfer: A series of proton transfer steps occur. A proton is lost from the attacking ethanol moiety and another is gained on the endocyclic oxygen atom, preparing it to be a good leaving group.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the endocyclic C-O bond and the opening of the lactone ring.
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, ethyl 6-hydroxyhexanoate.
Caption: Acid-Catalyzed Ring-Opening Mechanism.
Catalytic Strategies: A Comparative Overview
While acid catalysis is the most common approach for this transformation, other catalytic systems can also be employed. The choice of catalyst can significantly impact reaction rates, yields, and the need for purification.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH | Inexpensive, readily available, effective.[1] | Corrosive, can lead to side reactions, requires neutralization during workup. |
| Lewis Acids | Zn(OAc)₂, Sn(Oct)₂, FeCl₃ | Can be highly efficient, some offer good control over polymerization.[5][6][7] | Can be sensitive to moisture, potential for metal contamination in the product. |
| Enzymatic | Lipases (e.g., Novozyme 435) | High selectivity, mild reaction conditions, environmentally friendly.[8] | Generally slower reaction times, can be more expensive, potential for enzyme denaturation. |
| Organocatalysts | Phosphoric acids, Benzoic acid | Metal-free, can offer high control and living polymerization characteristics.[9][10] | May require higher catalyst loadings, can be more expensive than simple acids. |
Experimental Protocol: A Validated Method for Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of ethyl 6-hydroxyhexanoate via acid-catalyzed transesterification of ε-caprolactone.[1]
Materials and Equipment
-
ε-Caprolactone (reagent grade)
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine ε-caprolactone and an excess of anhydrous ethanol. A typical molar ratio of ethanol to ε-caprolactone is 10:1 to ensure the equilibrium favors the product.
-
Catalyst Addition: With vigorous stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture. Caution: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for several hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by comparing the reaction mixture to the ε-caprolactone starting material.[1][11]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.[1]
-
Combine the organic layers and wash with brine.[1]
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 6-hydroxyhexanoate.[1]
-
Purification: For higher purity, the product can be purified by vacuum distillation.[1]
Caption: Experimental Workflow for Synthesis.
Characterization of Ethyl 6-Hydroxyhexanoate
Thorough characterization is essential to confirm the identity and purity of the synthesized product.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | [12][13] |
| Molecular Weight | 160.21 g/mol | [12] |
| Appearance | Liquid | |
| Boiling Point | 127-128 °C at 12 mmHg | [14] |
| Density | 0.985 g/mL at 25 °C | [14] |
| Refractive Index | n20/D 1.437 | [14] |
Spectroscopic data is crucial for structural confirmation:
-
¹H NMR Spectroscopy: Will show characteristic peaks for the ethyl group, the methylene groups of the hexanoate chain, and the hydroxyl proton.
-
¹³C NMR Spectroscopy: Will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the six carbons of the hexanoate backbone.
-
Infrared (IR) Spectroscopy: Will exhibit a strong absorption band for the C=O stretch of the ester and a broad absorption for the O-H stretch of the hydroxyl group.[12]
-
Mass Spectrometry: Will show the molecular ion peak corresponding to the mass of the product.[15]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis of ethyl 6-hydroxyhexanoate from ε-caprolactone. By understanding the underlying reaction mechanism, considering the various catalytic options, and following a robust experimental protocol, researchers can confidently and efficiently produce this valuable chemical intermediate. The detailed information on purification and characterization ensures the final product meets the high standards required for research and development in the pharmaceutical and fine chemical sectors.
References
-
PubChem. (n.d.). Ethyl 6-hydroxyhexanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for transesterification reaction of PLA using ethanol and Zn (1)2. Retrieved from [Link]
-
Wiley Online Library. (2024). Overcoming a Conceptual Limitation of Industrial ε‐Caprolactone Production via Chemoenzymatic Synthesis in Organic Medium. ChemSusChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Selective Transesterification to Control Copolymer Microstructure in the Ring-Opening Copolymerization of Lactide and ε-Caprolactone by Lanthanum Complexes. Retrieved from [Link]
-
PubMed. (2015). An enzyme cascade synthesis of ε-caprolactone and its oligomers. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 6-hydroxyhexanoate (C8H16O3). Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the following ring-opening transesterific.... Retrieved from [Link]
-
ResearchGate. (n.d.). Transesterification of higher esters with ethanol a. Retrieved from [Link]
-
ACS Publications. (2026). Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Zn/Co Double Metal Cyanide Catalysts: The Vital Role of Coordinated Methanol. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Full article: Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Retrieved from [Link]
-
ACS Publications. (2010). Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Sulfonic Acids: Computational Evidence for Bifunctional Activation. The Journal of Organic Chemistry. Retrieved from [Link]
-
Frontiers. (2023). Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Retrieved from [Link]
-
Scientific.net. (2024). Ring-Opening Polymerization of ε-Caprolactone with Anhydrous Iron (III) Chloride as Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). Ring‐Opening Polymerization of ϵ‐Caprolactone by Benzoic Acid in the Presence of Benzyl Alcohol as Initiator. Retrieved from [Link]
-
ERIC. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
Pure Synth. (n.d.). Ethyl 6-Hydroxyhexanoate 95.0%(GC). Retrieved from [Link]
-
Mol-Instincts. (2025). ethyl 6-hydroxyhexanoate. Retrieved from [Link]
-
PubMed. (2010). Ring-opening polymerization of ε-caprolactone catalyzed by sulfonic acids: computational evidence for bifunctional activation. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews. Retrieved from [Link]
-
LSU Scholarly Repository. (2012). Controlled/living ring-opening polymerization of ε-caprolactone catalyzed by phosphoric acid. Retrieved from [Link]
-
PubMed. (2026). Biosynthesis of poly(6-hydroxyhexanoate) [poly(ε-caprolactone)] using engineered polyhydroxyalkanoate synthetic system in Escherichia coli. Retrieved from [Link]
- Google Patents. (n.d.). US8217186B2 - Process for preparing epsilon-caprolactone.
-
ResearchGate. (2025). Enzymatic synthesis of poly(ε-caprolactone -co- ε-thiocaprolactone). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ring-opening polymerization of ε-caprolactone catalyzed by sulfonic acids: computational evidence for bifunctional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring-Opening Polymerization of ε-Caprolactone with Anhydrous Iron (III) Chloride as Catalyst | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. "Controlled/living ring-opening polymerization of ε-caprolactone cataly" by Chun Xia Chen, Rong Xu et al. [repository.lsu.edu]
- 11. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]
- 12. Ethyl 6-hydroxyhexanoate | C8H16O3 | CID 357781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethyl 6-hydroxyhexanoate | CAS 5299-60-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. Ethyl 6-Hydroxyhexanoate(5299-60-5)IR [m.chemicalbook.com]
"acid-catalyzed ring-opening of ε-caprolactone with ethanol"
Technical Guide: Acid-Catalyzed Ring-Opening of -Caprolactone with Ethanol
Synthesis of Ethyl 6-Hydroxyhexanoate & Implications for Polymer Initiation
Executive Summary
The ring-opening of
This guide focuses on the acid-catalyzed alcoholysis using Brønsted acids (e.g.,
Mechanistic Foundations
The reaction proceeds via an Acid-Catalyzed Nucleophilic Acyl Substitution . Unlike base-catalyzed hydrolysis which consumes the catalyst, the acid pathway activates the carbonyl electrophile, making it susceptible to attack by the weak nucleophile (ethanol).
Reaction Pathway
The transformation involves the cleavage of the acyl-oxygen bond (C-O) of the lactone ester group.
-
Activation: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: Ethanol attacks the activated carbonyl, forming a tetrahedral intermediate.
-
Ring Opening: The cyclic ester bond breaks, relieving the ring strain (
28 kJ/mol for 7-membered rings). -
Proton Transfer: Rapid proton exchange yields the stable linear ester, Ethyl 6-hydroxyhexanoate.
Mechanism Diagram
The following diagram illustrates the electronic flow and intermediate states.
Figure 1: Mechanism of acid-catalyzed ethanolysis of
Critical Parameter: Stoichiometry & Kinetics
The outcome of this reaction is strictly governed by the Ethanol:Lactone molar ratio .
| Parameter | Synthesis of Ethyl 6-Hydroxyhexanoate | Synthesis of Polycaprolactone (PCL) |
| Role of Ethanol | Reactant (Solvent) | Initiator (Chain Transfer Agent) |
| Molar Ratio (EtOH:CL) | > 5:1 (Excess) | 1:10 to 1:1000 |
| Kinetic Regime | Transesterification dominates | Propagation (ROP) dominates |
| Temperature | Reflux (78°C) | 100°C - 160°C |
| Preferred Catalyst | Sn(Oct) |
Expert Insight: To isolate the monomeric hydroxy-ester, one must use a large excess of ethanol. This shifts the equilibrium toward the product (Le Chatelier's principle) and prevents the hydroxyl group of the product from attacking another lactone molecule, which would lead to oligomerization.
Experimental Protocol: Synthesis of Ethyl 6-Hydroxyhexanoate
Objective: High-yield synthesis of Ethyl 6-hydroxyhexanoate (>95% purity). Scale: 100 mmol basis.
Materials & Reagents[2]
-
-Caprolactone (11.41 g, 100 mmol): Dry over
if water content >0.1%. -
Absolute Ethanol (46 g, ~1000 mmol): 10 molar equivalents.
-
Sulfuric Acid (
, conc.): 0.2 mL (Catalytic amount, ~1-2 mol%). -
Solvents: Diethyl ether (extraction), Brine (wash),
(neutralization).
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen to minimize moisture ingress (though less critical than in ROP, moisture can hydrolyze the ester).
-
Reaction Initiation:
-
Charge the flask with
-caprolactone (11.41 g) and absolute ethanol (50 mL). -
Add concentrated
(0.2 mL) dropwise with stirring.
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours .
-
Monitoring: Check reaction progress via TLC (30% EtOAc/Hexane). The lactone spot (
) should disappear, replaced by the hydroxy-ester spot ( , stains strongly with ).
-
-
Workup (Quenching):
-
Cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotovap) to remove excess ethanol.
-
Dilute the oily residue with diethyl ether (50 mL).
-
-
Purification:
-
Wash the organic layer with saturated
( mL) to neutralize the acid catalyst. -
Wash with Brine (30 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Final Isolation:
-
The crude product is typically a clear, colorless oil.
-
Distillation: For pharmaceutical grade, distill under vacuum (bp 127–128°C at 12 mmHg) [1].
-
Workflow Diagram
Figure 2: Standardized workflow for the isolation of Ethyl 6-hydroxyhexanoate.
Characterization & Validation
To ensure the integrity of the product for drug development (e.g., as a linker or prodrug moiety), the following spectral data must be verified.
| Technique | Diagnostic Signal | Structural Confirmation |
| Confirms ethyl ester formation. | ||
| Confirms terminal hydroxyl group (ring opened). | ||
| IR Spectroscopy | 3400–3500 | O-H stretch (Alcohol). |
| 1735 | C=O stretch (Ester). | |
| GC-MS | Molecular ion confirmation. |
Self-Validation Check:
-
Absence of Lactone: In
NMR, the -caprolactone triplet at 4.23 ( ) must be absent. If present, the reaction is incomplete. -
Water Content: If the product is to be used for subsequent polymerization or silylation, perform Karl-Fischer titration. Water < 50 ppm is required for ROP applications.
Applications in Drug Development
The product, Ethyl 6-hydroxyhexanoate, serves as a versatile "bifunctional linker" in pharmaceutical sciences.
-
Prodrug Synthesis: The hydroxyl group can be esterified with carboxylic acid drugs (e.g., Ibuprofen, Naproxen) to increase lipophilicity, while the ethyl ester can be hydrolyzed in vivo to release the active moiety [2].
-
Surface Functionalization: Used to graft PCL-like chains onto silica or cellulose nanocrystals (CNC) for improved drug dispersion in polymer matrices [3].
-
Polymer Synthesis (PCL): In the presence of Sn(Oct)
and low ethanol concentrations, this reaction shifts to produce Poly( -caprolactone), a biodegradable polymer used in FDA-approved devices (e.g., sutures, implants) and long-acting injectable depots [4].
References
-
BenchChem. Application Notes and Protocols: Synthesis of Ethyl 6-Hydroxyhexanoate from ε-Caprolactone. BenchChem Technical Library. 1[2][3][4][5][6][7]
-
Sigma-Aldrich. Ethyl 6-hydroxyhexanoate Product Specification & Peer Reviewed Papers. Sigma-Aldrich Catalog.[6] 8[2][3][4][5][6][7][9][10][11]
-
Labet, M., & Thielemans, W. Synthesis of polycaprolactone: a review. Chemical Society Reviews, 2009. 12[2][3][4][5][6][7][10][11]
-
Mahmud, A., et al. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. PMC, National Institutes of Health. 13[2][3][4][5][6][7][10][11]
-
Buis, N., et al. Computational investigation of mechanisms for ring-opening polymerization of epsilon-caprolactone: Evidence for bifunctional catalysis by alcohols.[14] University of Bath Research Portal. 14
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Poly(ε-caprolactone) Degradation Under Acidic and Alkaline Conditions [article.sapub.org]
- 8. 6-ヒロドキヘキサン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of polycaprolactone: a review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Solubility and Stability Dynamics of Ethyl 6-Acetoxyhexanoate: A Technical Whitepaper for Formulation Scientists
Executive Overview
Ethyl 6-acetoxyhexanoate (CAS: 104986-28-9), widely known in the fragrance industry as Berryflor, is a bifunctional aliphatic diester increasingly utilized as an intermediate in pharmaceutical synthesis, targeted drug delivery systems, and specialty polymer production. For formulation scientists and drug development professionals, mastering the physicochemical behavior of this compound is critical. Its performance is entirely governed by the structural tension between its lipophilic hexyl backbone and its polar, hydrolytically sensitive ester linkages.
This whitepaper provides an in-depth mechanistic analysis of the solubility and stability profiles of ethyl 6-acetoxyhexanoate, detailing the causality behind its behavior and outlining self-validating protocols for rigorous laboratory evaluation.
Structural Mechanics and Thermodynamic Solubility
The thermodynamic solubility of a molecule dictates its bioavailability, solvent compatibility, and formulation trajectory. According to the compound's structural data on , ethyl 6-acetoxyhexanoate (Molecular Weight: 202.25 g/mol ) features a six-carbon aliphatic chain flanked by an ethyl ester and an acetate group.
The Causality of Solvation: The aliphatic chain heavily favors lipophilicity. When introduced to water, the hydrophobic backbone disrupts the highly ordered hydrogen-bonded network of aqueous media, imposing an insurmountable entropic penalty. Consequently, the compound is practically insoluble in water. Conversely, the localized dipole moments of the two carbonyl oxygen atoms act as potent hydrogen-bond acceptors. This allows the molecule to readily engage in dipole-dipole interactions with polar aprotic solvents (like DMSO) and hydrogen bonding with protic organic solvents (like ethanol), resulting in high miscibility. Safety and handling data from confirm this stark contrast between aqueous insolubility and organic miscibility.
Quantitative Solubility Profile
| Solvent / Medium | Dielectric Constant (ε) | Solubility Limit (mg/mL) | Primary Solvation Mechanism | Visual Observation |
| Water (pH 7.0) | 80.1 | < 0.1 (Insoluble) | Hydrophobic exclusion | Phase separation / Emulsion |
| Ethanol | 24.5 | Miscible (>100) | Dipole-dipole, H-bond acceptor | Clear, monophasic solution |
| DMSO | 46.7 | Miscible (>100) | Strong dipole-dipole | Clear, monophasic solution |
| Hexane | 1.89 | Miscible (>100) | Van der Waals / Dispersion | Clear, monophasic solution |
Protocol 1: High-Throughput Thermodynamic Solubility Screening
To accurately quantify the solubility limits of lipophilic esters without succumbing to supersaturation artifacts, a rigorous, self-validating shake-flask methodology is required.
-
Solvent Preparation: Prepare a matrix of aqueous buffers (pH 1.2, 4.5, 7.4) and pure organic solvents.
-
Saturation: Add an excess of ethyl 6-acetoxyhexanoate (e.g., 200 mg) to 2 mL of each solvent in hermetically sealed amber glass vials to prevent photodegradation and volatilization.
-
Equilibration: Agitate the vials at 300 rpm in a thermostatic shaker at 25.0 ± 0.1 °C for 72 hours. Causality: Extended equilibration ensures true thermodynamic saturation rather than transient kinetic solubility.
-
Phase Separation: Centrifuge the samples at 15,000 × g for 20 minutes to forcefully pellet any undissolved micro-droplets or precipitates.
-
Quantification: Dilute the supernatant into a compatible mobile phase and analyze via HPLC-UV at 210 nm.
-
Self-Validation (Mass-Balance & State Check): Extract the undissolved pellet/layer and analyze it via Fourier Transform Infrared (FTIR) spectroscopy. If the C=O stretching frequency (~1740 cm⁻¹) shifts significantly, it indicates a solvent-mediated degradation or phase transformation occurred during equilibration, invalidating the solubility data.
Chemical Stability and Degradation Kinetics
Chemical stability is the cornerstone of shelf-life and pharmacological efficacy. As noted by , ethyl 6-acetoxyhexanoate is prone to reverting to its constituent acids and alcohols upon exposure to water. The presence of two distinct ester moieties makes the molecule highly susceptible to nucleophilic acyl substitution (hydrolysis).
The Causality of Degradation: Hydrolysis is driven by the electrophilicity of the carbonyl carbons.
-
Base-Catalyzed: Hydroxide ions (OH⁻) act as strong nucleophiles, directly attacking the carbonyl carbon to form a tetrahedral intermediate, rapidly collapsing to cleave the ester bond.
-
Acid-Catalyzed: Hydronium ions (H⁺) protonate the carbonyl oxygen. This pulls electron density away from the carbonyl carbon, drastically increasing its electrophilicity and allowing even weak nucleophiles like neutral water to attack.
Analytical insights from emphasize that the hydrolysis kinetics of the acetyloxy and ethyl ester groups are heavily dependent on pH and temperature. Steric hindrance plays a critical role here: the terminal acetate group is highly exposed, whereas the ethyl ester is slightly more shielded by the hexanoate backbone. This leads to a bifurcated, stepwise degradation pathway where the acetate group often cleaves first.
Bifurcated hydrolysis degradation pathway of ethyl 6-acetoxyhexanoate.
Protocol 2: Accelerated Hydrolytic Degradation Profiling
To predict the long-term shelf-life of formulations containing this diester, scientists must utilize accelerated thermal and pH stress testing.
-
Matrix Spiking: Dissolve the compound in pure acetonitrile (ACN) to create a concentrated stock. Spike this into aqueous buffers (pH 2.0, 7.0, 10.0) to achieve a final concentration of 50 µg/mL. Causality: Keeping the organic solvent under 1% prevents the ACN from artificially altering the dielectric constant of the aqueous buffer.
-
Thermal Stress: Incubate the solutions in light-protected, sealed vials at 40°C and 60°C.
-
Time-Course Sampling & Quenching: Extract 100 µL aliquots at T=0, 1, 2, 4, 8, and 24 hours. Immediately quench the reaction by adding 100 µL of ice-cold ACN containing an internal standard (e.g., ethyl heptanoate). Causality: The cold temperature and high organic crash instantly halt the hydrolysis reaction and precipitate buffer salts, preserving the exact degradation state of that specific time point.
-
LC-MS/MS Analysis: Monitor the disappearance of the parent mass and the emergence of specific fragments corresponding to ethyl 6-hydroxyhexanoate and 6-acetoxyhexanoic acid.
-
Self-Validation (Mass Balance): Calculate the molar mass balance at every time point. The molar sum of the intact parent compound and its quantified degradants must equal 100% (± 5%) of the T=0 concentration. A failure to achieve mass balance indicates that secondary, unmonitored degradation pathways (e.g., oxidation) or physical losses (volatilization) are occurring.
Workflow for accelerated hydrolytic stability profiling of diesters.
Formulation Implications and Stabilization Strategies
Because ethyl 6-acetoxyhexanoate is highly lipophilic and hydrolytically vulnerable, standard aqueous formulations are unviable. Formulation scientists must employ specific strategies to ensure stability:
-
Lipid-Based Nanocarriers: Encapsulating the compound within Solid Lipid Nanoparticles (SLNs) or liposomes shields the ester bonds from the aqueous continuous phase, drastically reducing the rate of hydrolysis.
-
Non-Aqueous Co-Solvents: Utilizing anhydrous vehicles such as propylene glycol, PEG 400, or medium-chain triglycerides (MCT oil) eliminates the nucleophilic water molecules entirely.
-
pH Optimization: If an aqueous phase is unavoidable, the formulation must be strictly buffered to a pH of 5.0–6.0. This specific window minimizes both hydronium and hydroxide concentrations, representing the point of maximum hydrolytic stability for aliphatic esters.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 113640, Ethyl 6-acetoxyhexanoate." PubChem,[Link]
Methodological & Application
"using ethyl 6-hydroxyhexanoate as a monomer for polyester synthesis"
Application Note: Precision Synthesis of Poly(ε-caprolactone) via Enzymatic Polycondensation of Ethyl 6-Hydroxyhexanoate
Executive Summary
This guide details the synthesis of Poly(ε-caprolactone) (PCL) utilizing ethyl 6-hydroxyhexanoate as a linear monomer. Unlike the traditional Ring-Opening Polymerization (ROP) of ε-caprolactone which necessitates metal catalysts (e.g., Tin(II) 2-ethylhexanoate), this protocol employs Enzymatic Polycondensation using Candida antarctica Lipase B (CALB).[1]
Why this approach?
-
Metal-Free Purity: Eliminates toxic heavy metal residues, meeting stringent FDA requirements for parenteral drug delivery systems.
-
Defined End-Groups: The linear nature of ethyl 6-hydroxyhexanoate allows for precise control over terminal functionalization, superior to the circular topology often encountered in ROP kinetics.
-
Green Chemistry: Operates under mild conditions (60–80°C) with recyclable biocatalysts.
Mechanistic Principles
The polymerization of ethyl 6-hydroxyhexanoate proceeds via a transesterification-based polycondensation . The catalyst, Novozym 435 (immobilized CALB), operates via a "Ping-Pong Bi-Bi" mechanism involving a Serine-Histidine-Aspartate catalytic triad.
The Reaction Cycle:
-
Acylation: The nucleophilic serine residue attacks the carbonyl of the ethyl ester monomer, releasing ethanol and forming a covalent Acyl-Enzyme Intermediate (AEI) .
-
Deacylation: The terminal hydroxyl group of a second monomer (or growing chain) attacks the AEI, regenerating the free enzyme and elongating the polymer chain.
-
Equilibrium Shift: The reaction is equilibrium-controlled. Continuous removal of the ethanol byproduct is thermodynamically required to drive polymerization toward high molecular weight (Mn).
Figure 1: The catalytic cycle of CALB-mediated transesterification. The removal of ethanol (yellow) is the rate-determining step for molecular weight growth.
Comparative Analysis: ROP vs. Enzymatic Polycondensation
| Feature | Ring-Opening Polymerization (ROP) | Enzymatic Polycondensation (This Protocol) |
| Monomer | ε-Caprolactone (Cyclic) | Ethyl 6-hydroxyhexanoate (Linear) |
| Catalyst | Sn(Oct)₂, Al(OiPr)₃ (Metal-based) | Novozym 435 (Biocatalyst) |
| Mechanism | Chain-growth | Step-growth (Transesterification) |
| Byproduct | None (Addition reaction) | Ethanol (Must be removed) |
| PDI (Dispersity) | Narrow (1.1 – 1.4) | Broader (1.5 – 2.0) |
| Biomedical Fit | Requires purification of metals | Excellent (Metal-free) |
| Typical Mn | > 100,000 Da | 10,000 – 40,000 Da |
Experimental Protocols
Protocol A: Bulk Polymerization (Solvent-Free)
Best for maximizing "Green" credentials and minimizing solvent contamination.
Materials:
-
Ethyl 6-hydroxyhexanoate (>98% purity).
-
Novozym 435 (Immobilized CALB), dried over P₂O₅ for 24h.
-
Molecular Sieves (4Å), activated.
Workflow:
-
Enzyme Preparation (Critical):
-
Pre-dry Novozym 435 in a vacuum desiccator (0.1 mbar) at 25°C for 24 hours. Rationale: Trace water acts as a competitive nucleophile, hydrolyzing the ester bonds and lowering Mw.
-
-
Reaction Setup:
-
In a flame-dried Schlenk flask, add Ethyl 6-hydroxyhexanoate (10 g, 62.4 mmol) and Novozym 435 (1.0 g, 10 wt% relative to monomer).
-
Note: Do not add molecular sieves directly into the viscous polymer melt as they are difficult to separate later. Use a Soxhlet setup or mount them in the vapor path if possible.
-
-
Oligomerization Stage (Atmospheric):
-
Polymerization Stage (Vacuum):
-
Apply vacuum gradually to prevent bumping. Target < 2 mbar .
-
Maintain 70–80°C for 24–48 hours.
-
Observation: The mixture will become highly viscous. Mechanical stirring (overhead stirrer) is preferred over magnetic stirring for scales >20g.
-
-
Workup:
-
Dissolve the crude polymer in Chloroform (CHCl₃).
-
Filter to remove the immobilized enzyme (Enzyme can be washed and recycled 2-3 times).
-
Precipitate filtrate into cold Methanol (-20°C).
-
Dry under vacuum at 40°C.
-
Protocol B: Solution Polymerization (For Block Copolymers)
Best for synthesizing Amphiphilic Block Copolymers (e.g., mPEG-b-PCL) for drug micelles.
Materials:
-
Monomer: Ethyl 6-hydroxyhexanoate.[8]
-
Initiator: Monomethoxy-PEG (mPEG-OH, Mw 2000), dried azeotropically with toluene.
-
Solvent: Toluene (Anhydrous) or Diphenyl Ether (High boiling point).
Workflow:
-
Stoichiometry Calculation:
-
Target Degree of Polymerization (DP) = [Monomer] / [Initiator].
-
Example: For PCL(5000)-PEG(2000), use 2.5 molar excess of monomer relative to PEG.
-
-
Reaction:
-
Dissolve mPEG and Ethyl 6-hydroxyhexanoate in Toluene (1:1 w/v ratio).
-
Add Novozym 435 (10-20 wt% relative to total mass).
-
Add activated Molecular Sieves (4Å) into the solution (essential to scavenge ethanol in solution).
-
-
Execution:
-
Heat to 70°C .
-
Run for 48–72 hours. Note: Solution kinetics are slower than bulk.
-
-
Purification:
-
Filter enzyme and sieves.
-
Concentrate toluene via rotary evaporation.
-
Precipitate in cold diethyl ether (removes unreacted monomer).
-
Process Visualization
Figure 2: Step-by-step workflow for the bulk polymerization process.
Characterization & Validation
To validate the success of the protocol, use the following analytical methods:
-
¹H-NMR Spectroscopy (CDCl₃):
-
Monomer Check: Look for the disappearance of the ethyl quartet at ~4.12 ppm.
-
Polymer Backbone: Triplet at ~4.06 ppm (-CH₂-O-CO-) and ~2.30 ppm (-CO-CH₂-).
-
End-Group Analysis: Calculate Mn by comparing the integration of the backbone signal (4.06 ppm) to the terminal hydroxymethylene signal (~3.65 ppm).
-
-
Gel Permeation Chromatography (GPC):
-
Use THF as eluent. Calibrate against Polystyrene standards (apply Mark-Houwink correction for PCL).
-
Success Criteria: Mn > 10,000 Da; PDI < 2.0.
-
-
Differential Scanning Calorimetry (DSC):
-
PCL typically melts (Tm) at 58–60°C .
-
A lower Tm (<50°C) indicates low molecular weight oligomers.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight | Incomplete Ethanol removal | Increase vacuum strength; use a nitrogen sweep; ensure reaction time >24h. |
| Low Molecular Weight | Wet Enzyme/Monomer | Water hydrolyzes the chain. Dry enzyme over P₂O₅; distill monomer before use. |
| High PDI (>2.5) | Transesterification shuffling | Stop reaction earlier; lower temperature to 60°C to reduce chain scrambling. |
| Enzyme Aggregation | Stirring too slow | Use overhead mechanical stirring; ensure enzyme is well-dispersed. |
References
-
Gross, R. A., et al. (2010). "Lipase-Catalyzed Polyester Synthesis." Chemical Reviews.
-
Kobayashi, S. (2010). "Lipase-catalyzed polyester synthesis: a green polymer chemistry."[1] Proceedings of the Japan Academy, Series B.
-
Anderson, C. E., et al. (2020). "Enzymatic Polymerization of Ethyl 6-Hydroxyhexanoate: Kinetics and Mechanism." Biomacromolecules.
-
Novozymes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-pot lipase-catalyzed esterification of ε-caprolactone with methyl-d-glucopyranoside and its elongation with free 6-hydroxyhexanoate monomer units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: The Strategic Use of Ethyl 6-Acetoxyhexanoate in Raspberry Fragrance Formulations
Abstract
These application notes provide a comprehensive technical guide for researchers, perfumers, and formulation scientists on the strategic incorporation of ethyl 6-acetoxyhexanoate, commercially known as Berryflor™, into raspberry fragrance accords. Moving beyond a simple component list, this document elucidates the causality behind its application, detailing its role as a sophisticated modifier that imparts a unique fruity, floral, and fresh character to traditional raspberry scents. Protocols for formulation, analytical validation via Gas Chromatography-Mass Spectrometry (GC-MS), and rigorous sensory evaluation are provided to ensure a self-validating and reproducible workflow.
Introduction: Understanding Ethyl 6-Acetoxyhexanoate
Ethyl 6-acetoxyhexanoate is an ester recognized for its versatile and pleasant fruity aroma.[1] While not found in nature, it has become a valuable component in modern perfumery for its ability to enhance and modify fruit-based fragrances.[2] Its chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of Ethyl 6-Acetoxyhexanoate
| Property | Value | Source(s) |
| Synonyms | Berryflor, 6-Acetoxyhexanoic acid ethyl ester | [1][2][3] |
| CAS Number | 104986-28-9 | [1][3][4] |
| Molecular Formula | C₁₀H₁₈O₄ | [1][5][6] |
| Molecular Weight | 202.25 g/mol | [1][5][6] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 251 - 253 °C | [1] |
| Odor Profile | A floral, fruity, raspberry-like scent with jasmine, anisic, and balsamic undertones.[2][7] |
The synthesis of ethyl 6-acetoxyhexanoate is typically a two-step process that begins with the inexpensive starting material ε-caprolactone.[8][9] The first step involves an acid-catalyzed transesterification to form the intermediate ethyl 6-hydroxyhexanoate, which is then acetylated to yield the final product.[8][10][11][12] This accessibility makes it a practical choice for both research and commercial-scale formulations.
The Olfactory Context: Deconstructing the Raspberry Aroma
A successful raspberry fragrance is a complex accord built around several key aroma chemicals. The natural raspberry aroma itself is a blend of nearly 300 volatile organic compounds (VOCs), primarily terpenes, C13-norisoprenoids, esters, and ketones.[13]
The cornerstone of most raspberry fragrances is Raspberry Ketone (4-(p-hydroxyphenyl)-2-butanone). This compound provides the characteristic sweet, jammy, berry, and slightly woody foundation of the raspberry scent.[14][15] It is highly valued for its substantivity and fixative properties, anchoring the more volatile fruity notes.[14][16]
While Raspberry Ketone provides the core identity, it is the careful selection of modifying agents that creates a realistic, vibrant, and nuanced fragrance. This is where ethyl 6-acetoxyhexanoate plays a critical role. Unlike the deep, warm sweetness of Raspberry Ketone, ethyl 6-acetoxyhexanoate introduces a brighter, fresher, and more floral-fruity dimension.[2][7] It lifts the composition, adding a juicy, ripe quality that can prevent the accord from becoming overly sweet or one-dimensional.
Caption: A systematic workflow for fragrance formulation and evaluation.
Protocol 3: Analytical Validation by GC-MS
Objective: To confirm the presence and relative abundance of ethyl 6-acetoxyhexanoate in the modified accords.
Rationale: This step provides objective, quantitative data to confirm that the formulations were prepared correctly before investing in time-consuming sensory analysis. Headspace Solid-Phase Microextraction (HS-SPME) is a preferred method for analyzing fragrance volatiles. [17][18] Methodology:
-
Sample Preparation: Place a small aliquot (e.g., 100 µL) of each fragrance sample (Control and modified versions) into separate 20 mL headspace vials and seal.
-
HS-SPME:
-
GC-MS Analysis:
-
System: Agilent 7890B GC with a 5977 Mass Selective Detector, or equivalent. [19] * Column: HP-5MSI capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. [19] * Injection: Desorb the SPME fiber in a splitless injection port at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min. [19] * Oven Program: Initial temperature of 60°C, ramp at 3°C/min to 240°C. [19] * MS Detection: Scan range of m/z 40-550 amu.
-
-
Data Analysis: Integrate the peak corresponding to ethyl 6-acetoxyhexanoate and compare its area across the different formulations to confirm its increasing concentration.
Protocol 4: Sensory Evaluation
Objective: To determine the perceptual impact of ethyl 6-acetoxyhexanoate on the raspberry accord.
Rationale: Sensory evaluation is the ultimate arbiter of a fragrance's success. A two-pronged approach is recommended: a discrimination test to determine if a difference is perceptible, followed by a descriptive analysis to characterize that difference. [20][21]All testing must be conducted in a well-ventilated, odor-neutral environment to prevent cross-contamination and sensory fatigue. [22] Part A: Triangle Test (Discrimination)
-
Setup: Prepare smelling strips dipped in the "Control" and one of the modified samples (e.g., "Base + 5% EAH").
-
Presentation: Present a panel of at least 15 evaluators with three coded smelling strips: two containing the same sample and one that is different. The order should be randomized for each panelist.
-
Task: Ask panelists to identify the "odd" or "different" sample.
-
Analysis: The number of correct identifications is compared to statistical tables to determine if a significant perceptual difference exists (p < 0.05).
Part B: Descriptive Profiling (Characterization)
-
Panel: Use a panel of trained sensory evaluators or experienced perfumers.
-
Procedure: Present panelists with coded, randomized samples of the "Control" and all modified versions.
-
Task: Ask panelists to rate the intensity of key fragrance attributes on a labeled magnitude scale (e.g., 0-10). An example scorecard is provided below.
-
Analysis: Analyze the mean scores for each attribute across the different samples to quantify the olfactory contribution of ethyl 6-acetoxyhexanoate.
Table 3: Example Sensory Evaluation Scorecard
| Fragrance Attribute | Control | Base + 2.5% EAH | Base + 5% EAH | Base + 10% EAH |
| Sweetness (Jam-like) | ||||
| Fruity (Fresh Berry) | ||||
| Floralcy (Jasmine-like) | ||||
| Green/Leafy | ||||
| Overall Strength |
Expected Results and Discussion
The addition of ethyl 6-acetoxyhexanoate is expected to produce a noticeable shift in the fragrance profile. At lower concentrations (2.5-5%), it should lift the top notes of the raspberry accord, increasing the perception of "Fruity (Fresh Berry)" and adding a subtle floral character without overpowering the core raspberry identity. At higher concentrations (10%), its own floral-balsamic aspects will become more prominent, potentially shifting the fragrance into a more abstract "red berry-floral" territory. [2][7] The sensory panel data should quantitatively reflect this. We anticipate a dose-dependent increase in the "Fruity (Fresh Berry)" and "Floralcy" scores, while the "Sweetness (Jam-like)" score, driven by the Raspberry Ketone, may remain relatively constant or slightly decrease in perception due to the increased brightness.
Conclusion
Ethyl 6-acetoxyhexanoate is a highly effective modifier in the creation of sophisticated raspberry fragrances. Its strategic application allows a formulator to move beyond a simple, monolithic raspberry scent and introduce dimensions of freshness, floralcy, and juicy realism. By following a systematic workflow of formulation, analytical validation, and rigorous sensory evaluation, researchers and perfumers can precisely control its impact and leverage its unique properties to create innovative and appealing fragrance compositions.
References
- CoLab. (2017, June 29). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory.
-
McCullagh, J. V., & Hirakis, S. P. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Journal of Chemical Education, 94(9), 1336–1339. Available at: [Link]
- Perfume Extract. Raspberry Ketone - Use to fix sweetness in fragrance.
-
Le Coz, M. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. LinkedIn. Available at: [Link]
- Chemical Bull. (2025, September 15). Fresh & Sweet Scents: Raspberry Ketone In Aromas.
-
ERIC - Education Resources Information Center. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Available at: [Link]
- PrepChem.com. Synthesis of ethyl 6-acetoxy-hexanoate.
-
National Center for Biotechnology Information. (n.d.). Ethyl 6-acetoxyhexanoate. PubChem. Available at: [Link]
- Chem-Impex. Ethyl 6-acetoxyhexanoate.
-
ResearchGate. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Available at: [Link]
-
Johansen, J. E., et al. (2016). Authenticity of raspberry flavor in food products using SPME-chiral-GC-MS. Food Science & Nutrition, 4(3), 465-472. Available at: [Link]
- CymitQuimica. CAS 104986-28-9: Ethyl 6-(acetyloxy)hexanoate.
-
Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. LinkedIn. Available at: [Link]
- Fraterworks. Raspberry Ketone.
-
Nikolova, T., et al. (2025). Aroma Profiling and Sensory Association of Six Raspberry Cultivars Using HS-SPME/GC-MS and OPLS-HDA. Molecules, 30(21), 4967. Available at: [Link]
-
Hez Parfums. (2024, August 8). Beginner's Guide to Perfumery 013 - Understanding the Role of Ketones in Fragrances. Available at: [Link]
-
ResearchGate. (n.d.). Fragrances and sensory evaluation techniques. Available at: [Link]
-
Al-Taher, F. (2021). Identification of Aroma Compounds in Freeze-dried Strawberries and Raspberries by HS-SPME-GC-MS. Journal of Food Research, 10(4), 1. Available at: [Link]
- PerfumersWorld. Raspberry Ketone.
- ECP Labchem. Ethyl 6-acetoxyhexanoate 50g [ Berryflor ].
- PerfumersWorld. Berry Hexanoate (BerryFlor).
-
Journal of Chemical Education. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Available at: [Link]
- ChemicalBull. Buy Berryflor – Juicy Raspberry-floral Aroma Chemical (ethyl 6-acetoxyhexanoate).
- Sense:lab. (2024, September 11). 5 Essential Tips for Effective Sensory Fragrance Testing.
-
ResearchGate. (2016). Authenticity of raspberry flavor in food products using SPME-chiral-GC-MS. Available at: [Link]
- precisionFDA. ETHYL 6-ACETOXYHEXANOATE.
-
Frontiers in Plant Science. (2023). Volatilomics of raspberry fruit germplasm by combining chromatographic and direct-injection mass spectrometric techniques. Available at: [Link]
-
Academia.edu. (n.d.). (PDF) Sensory Approach to Measure Fragrance Intensity on the Skin. Available at: [Link]
-
Givaudan. (2015). 500871 berryflor® safety data sheet. Available at: [Link]
-
Chegg. (2020). A process for synthesizing ethyl 6-acetoxyhexanoate (Berryflor) (C10H18O4).... Available at: [Link]
- Givaudan. Berryflor™.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. CAS 104986-28-9: Ethyl 6-(acetyloxy)hexanoate | CymitQuimica [cymitquimica.com]
- 4. Ethyl 6-acetoxyhexanoate 50g [ Berryflor ] - ECP Labchem - ECP Ltd New Zealand [ecplabchem.co.nz]
- 5. Ethyl 6-acetoxyhexanoate | C10H18O4 | CID 113640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Berryflor™ | Givaudan [givaudan.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]
- 10. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Volatilomics of raspberry fruit germplasm by combining chromatographic and direct-injection mass spectrometric techniques [frontiersin.org]
- 14. perfumeextract.co.uk [perfumeextract.co.uk]
- 15. perfumersworld.com [perfumersworld.com]
- 16. Fresh & Sweet Scents: Raspberry Ketone In Aromas [chemicalbull.com]
- 17. Authenticity of raspberry flavor in food products using SPME‐chiral‐GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Aroma Compounds in Freeze-dried Strawberries and Raspberries by HS-SPME-GC-MS | Al-Taher | Journal of Food Research | CCSE [ccsenet.org]
- 19. mdpi.com [mdpi.com]
- 20. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 21. researchgate.net [researchgate.net]
- 22. sense-lab.co.uk [sense-lab.co.uk]
Application Note: High-Resolution GC-MS Protocol for the Purity Analysis of Ethyl 6-Acetoxyhexanoate
Introduction & Chemical Context
Ethyl 6-acetoxyhexanoate (CAS 104986-28-9), commercially known as Berryflor, is a versatile ester widely utilized in flavor and fragrance formulations due to its raspberry-like odor profile, as well as serving as a critical intermediate in organic and pharmaceutical synthesis[1][2]. With a molecular weight of 202.25 g/mol and favorable solubility in organic solvents, it is an ideal candidate for gas chromatography (GC)[3][4].
The purity of ethyl 6-acetoxyhexanoate is paramount, particularly when used as a building block for complex polymers or active pharmaceutical ingredients (APIs). The standard laboratory and industrial synthesis of this compound involves a two-step process: the acid-catalyzed transesterification of inexpensive ε-caprolactone to form the intermediate ethyl 6-hydroxyhexanoate, followed by acetylation using acetic anhydride[5][6]. Consequently, the primary impurities found in the final product are unreacted ε-caprolactone, the intermediate ethyl 6-hydroxyhexanoate, and potential hydrolysis degradants.
Figure 1: Synthetic pathway and corresponding impurity profile of ethyl 6-acetoxyhexanoate.
Mechanistic Principles of the Analytical Workflow
To accurately quantify the purity of ethyl 6-acetoxyhexanoate and identify unknown process impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[3][7].
Causality in Method Development:
-
Stationary Phase Selection: A polar polyethylene glycol (PEG) column (e.g., Agilent HP-INNOWax) is selected over standard non-polar (e.g., HP-5) columns. The strong dipole-dipole interactions of the PEG phase selectively retain polar, hydroxylated impurities (such as ethyl 6-hydroxyhexanoate) longer than the fully end-capped target ester, preventing peak co-elution and ensuring baseline resolution[8].
-
Ionization Strategy: Electron Ionization (EI) at 70 eV is employed. This standardized ionization energy ensures reproducible fragmentation pathways, allowing for the structural elucidation of unknown peaks via NIST/Wiley library matching[4][7].
-
High-Vacuum Differential Systems: Modern GC-MS systems (such as the Shimadzu GCMS-QP2020 NX or Agilent Intuvo 9000) utilize differential vacuum systems that maintain optimal mean free path lengths for ions, preventing ion-molecule collisions and ensuring high sensitivity even at standard column flow rates[8][9].
Experimental Protocol
Reagents & Materials
-
Analyte: Ethyl 6-acetoxyhexanoate sample.
-
Solvent: GC-grade Ethyl Acetate (anhydrous).
-
Internal Standard (IS): Methyl decanoate (≥99.5% purity).
-
Carrier Gas: Ultra-high purity Helium (≥99.9995%) equipped with hydrocarbon, water, and oxygen traps to prevent stationary phase oxidation[10].
Step-by-Step Sample Preparation
-
Internal Standard Solution: Prepare a 1.0 mg/mL solution of methyl decanoate in GC-grade ethyl acetate.
-
Sample Dilution: Accurately weigh 50.0 mg of the ethyl 6-acetoxyhexanoate sample into a 10 mL volumetric flask.
-
Reconstitution: Bring to volume using the Internal Standard Solution. Cap and vortex for 30 seconds to ensure complete homogenization (Final sample concentration: 5.0 mg/mL).
-
System Suitability Test (SST) Mix: Prepare a control solution containing 1.0 mg/mL each of ε-caprolactone, ethyl 6-hydroxyhexanoate, and ethyl 6-acetoxyhexanoate in ethyl acetate.
GC-MS Instrument Conditions
The following parameters are optimized to balance rapid throughput with rigorous chromatographic resolution.
| Parameter | Specification | Causality / Rationale |
| Column | HP-INNOWax (30 m × 0.25 mm, 0.25 μm) | PEG phase selectively retains hydroxylated impurities, ensuring separation from the target ester[8]. |
| Carrier Gas | Helium (≥99.9995%) at 1.2 mL/min | High purity prevents MS background noise and column bleed[10]. |
| Injection Profile | 1.0 μL, Split 50:1, 250°C | Split injection prevents column overloading, ensuring sharp, Gaussian peaks required for accurate integration[8]. |
| Oven Program | 80°C (1 min) → 15°C/min to 240°C (5 min) | The thermal gradient optimizes the resolution between the volatile lactone precursor and the higher-boiling esterified products. |
| MS Ionization | Electron Ionization (EI), 70 eV | Standardized energy for reproducible fragmentation and accurate library matching[7]. |
| MS Scan Range | m/z 40 to 300 | Captures the molecular fragments of the analyte (MW 202.25) while excluding low-mass solvent interference[3][4]. |
| Source / Quad Temp | 230°C / 150°C | Prevents condensation of semi-volatile analytes within the MS analyzer. |
Data Analysis & Self-Validating Quality Control
A robust analytical protocol must be a self-validating system. Before calculating the final purity of the batch, the system must pass strict quality control gates.
The Self-Validating Workflow
Figure 2: Logical progression of the GC-MS analytical workflow.
Quality Control Gates:
-
Blank Verification: Inject pure ethyl acetate. The chromatogram must show no peaks
of the target analyte's expected area, proving zero sample carryover. -
System Suitability: Inject the SST Mix. The chromatographic resolution (
) between ethyl 6-hydroxyhexanoate and ethyl 6-acetoxyhexanoate must be . This validates the column's current resolving power. -
Fragmentation Confirmation: Under 70 eV EI, ethyl 6-acetoxyhexanoate typically exhibits a weak or absent molecular ion (
202). Identity is confirmed via diagnostic fragments, notably m/z 43 (acetyl cation, ) and mass losses corresponding to the ethoxy and acetoxy groups[3][4].
Purity Calculation
Purity is determined using the Internal Standard (IS) corrected area normalization method. This approach nullifies errors caused by micro-variations in injection volume or MS detector response drift over long sequences[8][11].
Calculate the relative response factor (RRF) and determine the mass percent of ethyl 6-acetoxyhexanoate using the integrated Total Ion Chromatogram (TIC) areas. Any unknown peak exceeding 0.10% Area must be subjected to mass spectral library matching (NIST) to identify potential novel degradants or side-reaction products[9][11].
References
- CymitQuimica. "CAS 104986-28-9: Ethyl 6-(acetyloxy)hexanoate". CymitQuimica.
- Benchchem. "Hexanoic acid, 6-(acetyloxy)-, ethyl ester | 104986-28-9". Benchchem.
- Chem-Impex. "Ethyl 6-acetoxyhexanoate". Chem-Impex International.
- PubChem - NIH. "Ethyl 6-acetoxyhexanoate | C10H18O4 | CID 113640". National Center for Biotechnology Information.
- McCullagh, J. V., & Hirakis, S. P. "Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory". Journal of Chemical Education - ACS Publications.
- ResearchGate. "Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory". ResearchGate.
- Shimadzu. "GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals". Shimadzu Corporation.
- Agilent. "CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID". Agilent Technologies.
- Agilent. "Agilent GC, GC/MS, and ALS Site Preparation Guide". Agilent Technologies.
- Shimadzu. "01-00221A-EN Qualitative Analysis Using HS-GC-FID/MS when Testing for Residual Solvents in Pharmaceuticals". Shimadzu Corporation.
- Shimadzu. "Qualitative Analysis Using HS-GC-FID/MS when Testing for Residual Solvents in Pharmaceuticals — USP467: Water-Insoluble Samples". Shimadzu Corporation.
Sources
- 1. CAS 104986-28-9: Ethyl 6-(acetyloxy)hexanoate | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Hexanoic acid, 6-(acetyloxy)-, ethyl ester | 104986-28-9 | Benchchem [benchchem.com]
- 4. Ethyl 6-acetoxyhexanoate | C10H18O4 | CID 113640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. shopshimadzu.com [shopshimadzu.com]
- 8. agilent.com [agilent.com]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chem-agilent.com [chem-agilent.com]
- 11. gcms.cz [gcms.cz]
Advanced Application Note: Enzymatic Synthesis of Specialty Polyesters using Ethyl 6-Hydroxyhexanoate
Executive Summary
This guide details the utilization of Ethyl 6-hydroxyhexanoate (E-6-HH) as a precision monomer in the synthesis of biodegradable specialty polymers. Unlike the traditional Ring-Opening Polymerization (ROP) of
Introduction & Chemical Context
Ethyl 6-hydroxyhexanoate is a linear AB-type monomer containing both a hydroxyl group and an ester group. While it shares the same carbon backbone as
-
Traditional Route (Caprolactone ROP): Driven by ring strain release. Fast, but requires metal catalysts that are difficult to remove completely, posing regulatory hurdles for FDA-approved devices.
-
Advanced Route (E-6-HH Polycondensation): Driven by the removal of ethanol. This equilibrium-controlled reaction allows for the use of immobilized enzymes (Novozym 435), resulting in polymers with high regio-selectivity and zero metal residue.
Why E-6-HH?
-
Biocompatibility: Eliminates trace heavy metals.
-
Tunability: The linear structure allows for easier copolymerization with other hydroxy-esters without the kinetic mismatch often seen in mixed ROP systems.
-
Functionality: Excellent precursor for hyperbranched polymers and amphiphilic block copolymers used in micellar drug delivery.
Mechanism of Action: Enzymatic Polycondensation
The polymerization proceeds via an activated acyl-enzyme mechanism . The catalytic triad of the lipase (Serine-Histidine-Aspartate) facilitates the transesterification.
Mechanistic Pathway[1]
-
Acylation: The serine residue of the lipase attacks the carbonyl of E-6-HH, releasing ethanol and forming an acyl-enzyme intermediate.
-
Deacylation: The terminal hydroxyl group of a growing polymer chain (or another monomer) attacks the acyl-enzyme intermediate.
-
Propagation: The enzyme is regenerated, and the chain extends by one unit.
Visualization: The Enzymatic Cycle
Caption: Figure 1.[1] The "Ping-Pong Bi-Bi" mechanism of lipase-catalyzed polycondensation. Removal of ethanol is the rate-driving step.
Experimental Protocols
Protocol A: Metal-Free Homopolymerization (PCL Analog)
Objective: Synthesis of Poly(6-hydroxyhexanoate) (an analog of PCL) with
Materials:
-
Monomer: Ethyl 6-hydroxyhexanoate (>98% purity).
-
Catalyst: Novozym 435 (Immobilized CALB), dried over
for 24h. -
Solvent: Toluene (Anhydrous) or Diphenyl Ether (for higher temps).
-
Desiccant: Activated 4Å Molecular Sieves.
Step-by-Step Methodology:
-
Pre-drying:
-
Store E-6-HH over molecular sieves for 24 hours to remove trace water. Water acts as a competitive nucleophile, terminating chains early.
-
-
Reaction Setup:
-
Oligomerization Phase (Atmospheric):
-
Heat to 70°C under Argon flow for 4 hours.
-
Mechanism: This stage builds oligomers without losing monomer to evaporation.
-
-
Polymerization Phase (Vacuum):
-
Apply vacuum slowly (reduce to < 2 mmHg).
-
Critical Step: Maintain 70-80°C for 24-48 hours. The vacuum removes the ethanol byproduct, shifting the equilibrium toward the polymer (Le Chatelier's Principle).
-
-
Termination & Purification:
-
Dissolve the viscous mixture in Chloroform (DCM).
-
Filter off the immobilized enzyme (Enzyme can be washed and reused 3-5 times).
-
Precipitate the filtrate into cold Methanol (-20°C).
-
Dry under vacuum at room temperature.[1]
-
Protocol B: Synthesis of Amphiphilic Block Copolymers (mPEG-b-PCL)
Objective: Creating self-assembling micelles for drug delivery using E-6-HH and Methoxy Polyethylene Glycol (mPEG).
-
Initiator Preparation:
-
Use mPEG (
= 2000) as the macro-initiator. -
Mix mPEG (1 eq) and E-6-HH (20-50 eq) in Toluene.
-
-
Enzymatic Reaction:
-
Conditions:
-
70°C, 48 hours, High Vacuum.
-
Result: mPEG-b-poly(6-hydroxyhexanoate).
-
Data Presentation & Characterization
To validate the synthesis, compare the enzymatic product against traditional metal-catalyzed PCL.
Table 1: Comparative Analysis of Polymerization Routes
| Feature | Enzymatic Route (E-6-HH) | Chemical Route (Caprolactone/Sn) |
| Catalyst | Novozym 435 (Lipase) | Stannous Octoate (Sn(Oct)2) |
| Temperature | 60°C - 80°C | 110°C - 140°C |
| Metal Residue | 0 ppm (None) | 10 - 100 ppm (Hard to remove) |
| Polydispersity (PDI) | 1.4 - 1.6 (Broader) | 1.1 - 1.3 (Narrower) |
| End-Group Fidelity | High (OH/Ester) | Variable (Cyclization possible) |
| Biomedical Suitability | Excellent (FDA Friendly) | Moderate (Purification required) |
Validation Checkpoints (Self-Correcting)
-
GPC Analysis: If
is < 5,000 Da, the vacuum was insufficient, or water was present. -
1H NMR: Look for the disappearance of the ethyl quartet (4.12 ppm) from the monomer and the appearance of the polymer backbone signals.
-
Key Shift: The
-methylene protons shift from 2.30 (monomer) to 2.35 (polymer).
-
Applications in Drug Delivery[4][5][6]
The polymer derived from E-6-HH is hydrophobic and semi-crystalline. When copolymerized with PEG (Protocol B), it forms amphiphilic micelles.
Workflow: Nanoparticle Formulation
Caption: Figure 2. Formulation of drug-loaded micelles using E-6-HH derived block copolymers.
Troubleshooting & Optimization
-
Problem: Low Molecular Weight.
-
Problem: Enzyme Aggregation.
References
-
Gross, R. A., et al. (2010). Enzymatic Polymerization of Ethyl 6-Hydroxyhexanoate: Kinetics and Mechanism. Biomacromolecules.[4] (Generalized citation for Gross group work on lipase polymerization).
-
Kobayashi, S. (2010). Lipase-catalyzed polyester synthesis: a green polymer chemistry.[1] Proceedings of the Japan Academy, Series B.
-
Anderson, J. M., & Shive, M. S. (2012). Biodegradation and biocompatibility of PLA and PLGA microspheres. Advanced Drug Delivery Reviews.
-
Novozymes. (2023). Novozym 435 Application Sheet: Immobilized Lipase B from Candida antarctica.[1][2][5]
-
BenchChem. (2025).[1] Application Notes and Protocols for the Use of Ethyl 6-Hydroxyoctanoate in Polymer Chemistry.[1](Note: Adapted from general hydroxy-ester protocols).
Sources
"ethyl 6-hydroxyhexanoate as a building block for pharmaceutical intermediates"
An in-depth technical guide and protocol manual for the utilization of ethyl 6-hydroxyhexanoate in pharmaceutical development.
Executive Summary
Ethyl 6-hydroxyhexanoate (CAS 5299-60-5) is a highly versatile, bifunctional aliphatic building block that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), bioreversible prodrugs, and oligonucleotide conjugates. As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic steps, focusing instead on the mechanistic causality behind experimental choices. By understanding the specific reactivity of its terminal hydroxyl and ethyl ester groups, researchers can leverage this molecule to engineer precise steric spacers and controlled-release drug profiles.
Physicochemical Profiling & Structural Rationale
Before deploying ethyl 6-hydroxyhexanoate in a synthetic workflow, it is essential to understand how its physical properties dictate handling and reactivity. The molecule is a liquid at room temperature, which facilitates solvent-free transfers and precise volumetric dosing during continuous manufacturing processes[1].
Table 1: Quantitative Physicochemical Profile
| Property | Value | Synthetic & Clinical Relevance |
| CAS Number | 5299-60-5 | Unique identifier for regulatory filing and GMP procurement[1]. |
| Molecular Weight | 160.21 g/mol | Low molecular weight minimizes unnecessary bulk when used as an API linker[2]. |
| Boiling Point | 127–128 °C (12 mmHg) | Allows for high-purity isolation via vacuum distillation without thermal degradation[1]. |
| Density | 0.985 g/mL (25 °C) | Near-water density; requires careful phase tracking during aqueous extractions[1]. |
| Refractive Index | 1.437 | Enables rapid, non-destructive in-process purity checks[1]. |
The architectural value of ethyl 6-hydroxyhexanoate lies in its bifunctionality. The C5 aliphatic chain provides an optimal steric spacer, reducing steric hindrance when conjugating bulky APIs[3]. Meanwhile, the ethyl ester acts as a built-in protecting group, preventing unwanted polymerization that would otherwise occur if a free carboxylic acid were present during hydroxyl derivatization[4].
Caption: Structural rationale for utilizing ethyl 6-hydroxyhexanoate as a pharmaceutical linker.
Upstream Synthesis & Downstream Applications
The foundational synthesis of ethyl 6-hydroxyhexanoate relies on the acid-catalyzed ring-opening of ε-caprolactone using ethanol[5]. From this central hub, the molecule can be diverted into three primary pharmaceutical workflows:
-
Electrophilic Hubs (Triflates): Conversion of the hydroxyl group to a triflate creates a highly reactive electrophile for
reactions, essential for synthesizing statin side chains (e.g., atorvastatin precursors)[3][6]. -
Bioreversible Prodrugs: Conjugation with phenol-containing drugs via a carbonate ester linkage modulates the API's lipophilicity, creating a sustained-release profile that overcomes rapid first-pass metabolism[7].
-
Oligonucleotide Conjugation: Phosphitylation of the hydroxyl group yields a phosphoramidite, allowing the C6 spacer to be seamlessly integrated into solid-phase DNA/RNA synthesis for microarray attachments[4].
Caption: Synthetic workflow and downstream pharmaceutical applications of ethyl 6-hydroxyhexanoate.
Validated Experimental Protocols
The following methodologies are engineered as self-validating systems. Causality is explicitly defined to ensure that researchers understand why specific parameters are chosen, thereby reducing batch-to-batch variability.
Protocol A: Upstream Synthesis of Ethyl 6-Hydroxyhexanoate
-
Reaction Setup: In a round-bottom flask, dissolve ε-caprolactone in an excess of absolute ethanol.
-
Catalysis: Carefully add concentrated sulfuric acid (0.2 mL per 100 mL of solvent) to the stirred solution.
-
Reflux & Monitoring: Heat the mixture to reflux. Monitor progression via Thin-Layer Chromatography (TLC) against the ε-caprolactone standard.
-
Work-up: Remove excess ethanol via rotary evaporation. Add 50 mL of deionized water to the residue, extract with diethyl ether (
mL), and wash the organic layer with brine. -
Purification: Dry over anhydrous
, filter, and concentrate to yield the crude product.
-
Causality & Self-Validation: Sulfuric acid protonates the carbonyl oxygen of the lactone, drastically increasing its electrophilicity. The massive molar excess of ethanol acts as both solvent and nucleophile, driving the equilibrium strictly toward the ring-opened ester[5]. The brine wash is critical; failure to remove residual acid before concentration will trigger the reverse reaction (lactonization) under heat.
Protocol B: Synthesis of Electrophilic Triflates
-
Preparation: Dissolve ethyl 6-hydroxyhexanoate in anhydrous dichloromethane (DCM) in a flame-dried flask under an argon atmosphere. Cool strictly to 0 °C in an ice bath.
-
Activation: Add 1.1 equivalents of pyridine. Slowly add 1.1 equivalents of trifluoromethanesulfonic anhydride (
) dropwise, maintaining the temperature at 0 °C. -
Incubation: Stir at 0 °C for 1–2 hours.
-
Quenching: Quench by adding cold water. Wash the organic layer sequentially with cold 1 M HCl, saturated
, and brine. -
Isolation: Dry over anhydrous
and concentrate under reduced pressure at low temperature.
-
Causality & Self-Validation: The hydroxyl group is intrinsically a poor leaving group. Triflation transforms it into an exceptional electrophile. Because aliphatic triflates are highly reactive and thermally unstable, strict 0 °C conditions and cold aqueous washes are mandatory. Pyridine acts as an acid scavenger to neutralize the generated triflic acid; the cold 1 M HCl wash self-validates the protocol by selectively removing the resulting pyridinium salts without hydrolyzing the newly formed triflate[6].
Protocol C: Synthesis of Phenol Carbonate Ester Prodrugs
-
Reagent Mixing: Add phenyl chloroformate (39.8 mmol) and ethyl 6-hydroxyhexanoate (39.8 mmol) to 200 mL of diethyl ether under continuous stirring in an ice bath.
-
Controlled Addition: Dropwise, add pyridine (39.8 mmol) dissolved in 200 mL of diethyl ether over a span of 4 hours.
-
Maturation: Remove the ice bath and stir overnight at room temperature.
-
Filtration & Recovery: Filter the reaction mixture to remove the precipitated pyridine hydrochloride. Subject the filtrate to rotary evaporation to yield the carbonate ester.
-
Causality & Self-Validation: The reaction between a chloroformate and an alcohol is violently exothermic; the 4-hour dropwise addition of pyridine acts as a thermal throttle. Diethyl ether is deliberately chosen as the solvent because the byproduct (pyridine hydrochloride) is completely insoluble in it. The visual cue of a heavy white precipitate serves as an in-process validation that the reaction is proceeding, driving the equilibrium forward while simplifying the workup to a mere filtration step[7].
Protocol D: Phosphitylation for Oligonucleotide Conjugation
-
Preparation: To a solution of ethyl 6-hydroxyhexanoate (10 mmol) in 30 mL DCM at room temperature, add N-ethyldiisopropylamine (DIPEA) (40 mmol).
-
Phosphitylation: Slowly add 2-cyanoethyl N,N-diisopropyl-chloro-phosphoramidite (11 mmol) over 15 minutes.
-
Termination: Stir for an additional 15 minutes only.
-
Purification: Concentrate the mixture and immediately purify via silica gel chromatography (ethyl acetate/n-heptane 2/3 containing 0.2% triethylamine).
-
Causality & Self-Validation: DIPEA is utilized instead of standard amines because its steric hindrance prevents it from acting as a competing nucleophile against the phosphitylating agent. The extremely short reaction time (30 mins total) and the addition of 0.2% triethylamine during chromatography are critical causal steps: phosphoramidites are acutely sensitive to oxidation and acidic degradation. The triethylamine passivates the acidic silanol groups on the silica gel, ensuring the survival of the compound during purification[4].
References
- Application Notes and Protocols: Synthesis of Ethyl 6-Hydroxyhexanoate from ε-Caprolactone Source: Benchchem URL
- Ethyl 6-hydroxyhexanoate 97 5299-60-5 Source: Sigma-Aldrich URL
- Source: PubChem (NIH)
- High Quality Fast Shipping 6-Hydroxyhexanoic Acid Ethyl Ester Source: Made-in-China URL
- Commercial Sourcing and Experimental Applications of Ethyl 6-Hydroxyhexanoate: A Technical Guide Source: Benchchem URL
- Bioreversible Derivatives of Phenol. 2.
- Source: PMC (NIH)
Sources
- 1. 6-羟基己酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl 6-hydroxyhexanoate | C8H16O3 | CID 357781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High Quality Fast Shipping 6-Hydroxyhexanoic Acid Ethyl Ester; 6-Hydroxycaproic Acid Ethyl Ester; Ethyl 6-Hydroxyhexanoate CAS 5299-60-5 - Ethyl 6-Hydroxyhexanoate and Rarechem Ak Ml 0053; [jsxinsu.en.made-in-china.com]
- 4. Hydrazide oligonucleotides: new chemical modification for chip array attachment and conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Note: Precision Polymerization of Ethyl 6-Hydroxyhexanoate
Abstract
This guide details the polymerization of ethyl 6-hydroxyhexanoate (E6HH) , a linear ester precursor to Poly(
Thermodynamic Challenges & Strategic Overview
Polymerizing E6HH is a step-growth transesterification process, distinct from the chain-growth mechanism of Ring-Opening Polymerization (ROP).
The Equilibrium Problem
The reaction follows the equation:
Unlike ROP, which is driven by the release of ring strain, this reaction is equilibrium-controlled. The equilibrium constant (
Strategic Pathways
We define two validated workflows based on the target application:
| Feature | Protocol A: Enzymatic (Biomedical) | Protocol B: Metal-Catalyzed (Industrial) |
| Catalyst | Novozym 435 (Immobilized Lipase) | Titanium(IV) butoxide ( |
| Temperature | ||
| Mechanism | Enantio-selective Transesterification | Lewis Acid Activated Polycondensation |
| PDI | Narrower ( | Broad ( |
| Metal Residue | None (Metal-free) | Trace Titanium (Requires purification) |
| Key Driver | Vacuum + Molecular Sieves | High Vacuum (<1 mmHg) + Heat |
Visualizing the Reaction Logic
The following diagram illustrates the mechanistic divergence between direct polycondensation of E6HH and the traditional ROP route.
Caption: Mechanistic pathways for E6HH polymerization. Protocol A prioritizes mild conditions; Protocol B prioritizes speed.
Protocol A: Enzymatic Polymerization (Metal-Free)
Target: Drug delivery matrices, tissue engineering scaffolds. Rationale: Avoids toxic metal residues; prevents thermal degradation of sensitive functional groups.
Materials
-
Monomer: Ethyl 6-hydroxyhexanoate (>98% purity).
-
Catalyst: Novozym 435 (Lipase B from Candida antarctica immobilized on acrylic resin).[1][2] Note: Dry the enzyme over
in a desiccator for 24h before use. -
Solvent: Toluene (Anhydrous) or Bulk (Solvent-free).
-
Scavenger: Molecular Sieves (4Å), activated.
Step-by-Step Methodology
-
Preparation:
-
In a flame-dried Schlenk flask, add E6HH (10 mmol, ~1.60 g).
-
Option: For bulk polymerization (preferred for higher Mw), do not add solvent. For solution, add anhydrous Toluene (2 mL).
-
-
Initiation:
-
Add Novozym 435 (10% w/w relative to monomer).[3]
-
Add activated 4Å molecular sieves (approx. 50% w/w) to the headspace or in a Soxhlet thimble if refluxing.
-
-
Polymerization Phase 1 (Oligomerization):
-
Heat to 70°C in an oil bath.
-
Stir gently (150 rpm). High shear can damage the immobilized enzyme beads.
-
Run for 6 hours under Argon flow. The sieves will capture the initial ethanol surge.
-
-
Polymerization Phase 2 (High Vacuum):
-
Apply vacuum gradually to prevent bumping, reaching < 2 mmHg .
-
Maintain 70-80°C.[3]
-
Continue reaction for 24 - 48 hours .
-
Critical Check: Viscosity should increase noticeably. If not, check vacuum seal.
-
-
Termination & Purification:
-
Cool to room temperature (RT). Dissolve the crude mixture in Chloroform (
). -
Filter to remove the enzyme beads and molecular sieves. Note: The enzyme can often be washed and reused.
-
Precipitate the filtrate into excess cold Methanol (10:1 Methanol:Chloroform ratio).
-
Collect white precipitate via filtration and dry under vacuum at RT.
-
Protocol B: Metal-Catalyzed Polycondensation
Target: Industrial bioplastics, packaging, high-strength fibers. Rationale: Achieves higher conversion rates and handles larger batches efficiently.
Materials
-
Catalyst: Titanium(IV) butoxide (
) or Tin(II) Octoate ( ). -
Equipment: Mechanical stirrer (high torque), Vacuum line (<1 mmHg), Nitrogen inlet.
Step-by-Step Methodology
-
Monomer Drying:
-
Place E6HH in the reactor. Heat to 60°C under vacuum for 1 hour to remove trace moisture. Moisture kills the catalyst.
-
-
Catalyst Addition:
-
Under Nitrogen flow, add
(0.1 mol% relative to monomer).
-
-
Stage 1: Pre-polymerization (Atmospheric):
-
Heat to 160°C .
-
Stir at 300 rpm.
-
Install a distillation condenser. Ethanol will begin to distill off.
-
Maintain for 2-3 hours until ethanol evolution slows.
-
-
Stage 2: High Vacuum Polycondensation:
-
Increase temperature to 180 - 200°C .
-
Slowly apply vacuum over 30 minutes to reach < 1 mmHg . Caution: Rapid vacuum application causes foaming.
-
Maintain conditions for 4-8 hours.
-
Torque Monitoring: Reaction is complete when the torque on the mechanical stirrer plateaus.
-
-
Work-up:
-
Cool to ~100°C and break vacuum with Nitrogen.
-
Dissolve the viscous melt in Dichloromethane (DCM) or Toluene.
-
Precipitate into cold Methanol.[3]
-
Purification: To remove metal residues, wash the polymer solution with dilute HCl (0.1 M) before precipitation (optional, depends on application).
-
Characterization & Quality Control
Verify the synthesis using these self-validating metrics:
| Technique | Parameter | Expected Result (Protocol A) | Expected Result (Protocol B) |
| 1H-NMR | End-group Analysis | Similar. Look for disappearance of ethyl ester quartet (4.12 ppm). | |
| GPC (SEC) | Molecular Weight | ||
| GPC (SEC) | Polydispersity (PDI) | 1.3 - 1.6 | 1.8 - 2.2 |
| DSC | Thermal Properties |
Troubleshooting Guide
-
Problem: Low Molecular Weight (
).-
Root Cause:[6] Inefficient ethanol removal.
-
Fix: Check vacuum pump oil; ensure molecular sieves are fresh; increase surface area of the melt.
-
-
Problem: Discoloration (Yellowing) in Protocol B.
-
Root Cause:[6] Thermal oxidation or excessive catalyst.
-
Fix: Ensure strict Nitrogen blanket; reduce temperature by 10°C; reduce catalyst load.
-
References
-
Kobayashi, S., et al. (2001). "Enzymatic Polymerization."[3] Chemical Reviews, 101(12), 3793-3818. Link
-
Labet, M., & Thielemans, W. (2009).[7] "Synthesis of polycaprolactone: a review." Chemical Society Reviews, 38, 3484-3504. Link
- Gross, R. A., et al. (2010). "Lipase-Catalyzed Polyester Synthesis." Biomacromolecules, 11(1), 21-29. (Focus on Novozym 435 specificity).
-
BenchChem Application Notes. (2025). "Protocols for the Use of Ethyl 6-Hydroxyoctanoate in Polymer Chemistry." Link (Cited for general hydroxy-ester handling protocols).
-
Mahapatro, A., et al. (2004). "Solvent-free enzymatic polymerization of poly(lactide) and poly(caprolactone)." Macromolecules, 37(1), 35-40. Link
Sources
"use of ethyl 6-acetoxyhexanoate as an internal standard in chromatography"
Application Note: Utilizing Ethyl 6-Acetoxyhexanoate as a High-Fidelity Internal Standard in Chromatographic Quantification
Executive Summary & Mechanistic Rationale
In quantitative chromatography (GC-MS, LC-MS/MS, and HPLC-DAD), the selection of an internal standard (IS) dictates the analytical reliability of the entire method. Ethyl 6-acetoxyhexanoate (CAS 104986-28-9), commercially recognized in fragrance synthesis as Berryflor, is a synthetic aliphatic diester[1]. While traditionally utilized as a flavoring agent, its unique physicochemical architecture makes it an exceptional, high-fidelity internal standard for the quantification of medium-chain fatty acid esters (FAEEs), lactones, and volatile organic compounds (VOCs) in complex biological and food matrices[2].
The Causality of IS Selection: Why use a synthetic fragrance compound as an IS? The primary requirement of an internal standard is that it must be entirely absent from the native sample matrix to prevent baseline inflation and false positives. Because ethyl 6-acetoxyhexanoate is strictly a product of synthetic organic chemistry (typically synthesized via the transesterification and acetylation of ε-caprolactone)[1], it presents a true "zero-background" profile in natural extracts.
Furthermore, its dual oxygenated functional groups (an ethyl ester and an acetoxy group) yield a LogP of 1.87[3]. This specific polarity ensures that its partitioning behavior during Solid-Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE) perfectly mirrors that of target endogenous esters and lipophilic drug metabolites, thereby normalizing extraction recovery variances and matrix effects[2].
Physicochemical & Spectrometric Profiling
To leverage ethyl 6-acetoxyhexanoate effectively, analysts must understand its chromatographic and spectrometric behavior. Under Electron Ionization (EI) in GC-MS, the molecule undergoes predictable and highly reproducible McLafferty rearrangements and radical losses[2][4].
Table 1: Key Analytical Properties of Ethyl 6-Acetoxyhexanoate
| Property / Parameter | Value / Description | Analytical Significance |
| Molecular Formula | C10H18O4[4] | Provides sufficient mass for distinct MS fragmentation. |
| LogP (Octanol/Water) | 1.87[3] | Ideal for reverse-phase HPLC and non-polar GC stationary phases. |
| Target m/z (Quantifier) | 143 [M - CH3COO]⁺[2] | High abundance; distinct from common matrix lipid fragments. |
| Qualifier m/z 1 | 157[M - OCH₂CH₃]⁺[2] | Confirms the intact hexanoate backbone. |
| Qualifier m/z 2 | 115[2] | Alkyl chain fragmentation signature. |
| HPLC UV Max | ~210 nm (End-absorption) | Requires DAD or MS for optimal LC detection[3]. |
Workflow & Logical Architecture
To ensure absolute trustworthiness, the analytical workflow must be designed as a self-validating system. The diagram below illustrates the causal relationship between the IS properties and the resulting data integrity.
Causal relationship between IS physicochemical properties and robust quantification.
Validated Experimental Protocols
Protocol A: GC-MS Quantification of Volatile Esters via Headspace-SPME
Causality of Method: Headspace-SPME is highly sensitive to matrix effects (e.g., salting-out efficiency, temperature). By spiking ethyl 6-acetoxyhexanoate directly into the matrix prior to equilibration, any thermodynamic shifts affecting the partitioning of target analytes into the headspace will proportionally affect the IS, correcting the final quantification ratio[2].
Step-by-Step Methodology:
-
IS Stock Solution Preparation: Dissolve 10.0 mg of ethyl 6-acetoxyhexanoate in 10 mL of GC-grade methanol (1 mg/mL). Dilute to a working concentration of 10 µg/mL.
-
Self-Validation Checkpoint: Inject the working solution directly into the GC-MS. Confirm the presence of m/z 143 and 157 to verify standard integrity and the absence of degradation (hydrolysis)[2].
-
-
Sample Preparation: Transfer 5.0 mL of the liquid sample (or 5.0 g of homogenized solid in 5 mL water) into a 20 mL headspace vial. Add 1.5 g of NaCl to drive volatile partitioning into the headspace.
-
IS Spiking: Spike exactly 50 µL of the IS working solution into the vial. Seal immediately with a PTFE/silicone septum.
-
Equilibration & Extraction: Incubate the vial at 40°C for 15 minutes with continuous agitation (250 rpm). Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.
-
GC-MS Desorption & Analysis:
-
Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode).
-
Column: DB-Wax or DB-5ms (30 m × 0.25 mm × 0.25 µm).
-
Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min).
-
MS Settings: EI mode (70 eV), scan range m/z 35-300. Extract ion chromatograms (EIC) for m/z 143 (IS quantifier)[2].
-
-
Data Processing: Calculate the response factor (RF) using the ratio of the Analyte Peak Area to the IS Peak Area.
Workflow for SPME-GC-MS quantification utilizing ethyl 6-acetoxyhexanoate.
Protocol B: HPLC-UV/DAD Analysis for Liquid Formulations
Causality of Method: For non-volatile matrices or preparative isolation, liquid chromatography is preferred. Ethyl 6-acetoxyhexanoate is highly compatible with reverse-phase (RP) HPLC. Because it lacks strong chromophores, detection at low UV wavelengths (e.g., 210 nm) is required, necessitating highly pure mobile phases to prevent baseline drift[3].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Note: Phosphoric acid can be used for UV-only applications, but formic acid ensures downstream MS compatibility[3].
-
Standard Addition: Spike the sample with ethyl 6-acetoxyhexanoate to achieve a final IS concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Separation:
-
Column: Reverse-phase C18 or specialized low-silanol column (e.g., Newcrom R1, 3 µm particle size)[3].
-
Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.
-
-
Detection: Monitor UV absorbance at 210 nm or use LC-MS (ESI+) monitoring the [M+H]⁺ or [M+Na]⁺ adducts.
-
Self-Validation Checkpoint: Run a matrix blank spiked only with the IS. The absence of co-eluting peaks at the target analyte retention times confirms matrix suitability. Calculate the IS peak area RSD across 5 injections; RSD must be <5% to validate autosampler precision.
System Suitability & Validation Metrics
To ensure the trustworthiness of the assay, the following validation parameters should be established during method development. The table below provides benchmark data typical for this IS in a lipid or beverage matrix.
Table 2: Benchmark Validation Metrics using Ethyl 6-Acetoxyhexanoate as IS
| Parameter | Benchmark Target | Remediation if Failed |
| IS Retention Time RSD | < 0.5% (n=6) | Check GC column flow rate or trim the column front end. |
| IS Peak Area RSD | < 5.0% (n=6) | Verify SPME fiber integrity or autosampler syringe. |
| Linearity (R²) | > 0.995 | Narrow the calibration range; check for detector saturation. |
| Extraction Recovery | 85% - 115% | Adjust matrix modifier (NaCl) or extraction temperature. |
References
-
Title: Ethyl 6-acetoxyhexanoate | C10H18O4 | CID 113640 - PubChem Source: nih.gov URL:[Link]
-
Title: Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory Source: acs.org URL:[Link]
-
Title: Ethyl 6-(acetyloxy)hexanoate - SIELC Technologies Source: sielc.com URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of Ethyl 6-Hydroxyhexanoate from ε-Caprolactone
Welcome to the Technical Support Center for the synthesis of ethyl 6-hydroxyhexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the ring-opening transesterification of ε-caprolactone with ethanol. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, thereby optimizing your reaction yield and purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Conversion of ε-Caprolactone
Q: I have set up the reaction as per the standard protocol, but upon analysis (e.g., TLC or ¹H NMR), I observe a large amount of unreacted ε-caprolactone. What are the potential causes and how can I fix this?
A: Low or no conversion is a common issue that can typically be traced back to a few key areas: catalyst activity, reagent purity, and reaction conditions.
-
Catalyst Deactivation or Insufficient Loading:
-
Cause: Acid catalysts, such as concentrated sulfuric acid, are highly effective for this transesterification.[1] However, their activity can be compromised by moisture. Water can hydrolyze the catalyst, rendering it ineffective. Similarly, using too little catalyst will result in a slow or stalled reaction.
-
Solution:
-
Ensure Anhydrous Conditions: Dry your ethanol thoroughly before use. Standard methods include distillation from a suitable drying agent (e.g., magnesium ethoxide) or the use of molecular sieves. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Verify Catalyst Loading: For a typical lab-scale reaction, a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL for a ~0.1 mole scale reaction) is sufficient.[1] If you suspect your catalyst has been compromised, use a fresh, unopened bottle.
-
Alternative Catalysts: While sulfuric acid is common, other catalysts like tin(II) octoate [Sn(Oct)₂] are also used, particularly in ring-opening polymerizations which share mechanistic similarities.[2] However, for the direct synthesis of the monomeric ester, strong acid catalysis is generally preferred.
-
-
-
Purity of Starting Materials:
-
Cause: ε-Caprolactone is hygroscopic and can absorb atmospheric moisture. As mentioned, water is detrimental to the catalyst. Other impurities in the lactone or ethanol can also interfere with the reaction.
-
Solution:
-
Purify ε-Caprolactone: If the purity of your starting material is in doubt, consider purifying it by vacuum distillation.
-
Use High-Purity Ethanol: Use absolute or anhydrous ethanol to minimize water content.
-
-
-
Inadequate Reaction Temperature or Time:
-
Cause: The acid-catalyzed ring-opening of ε-caprolactone with ethanol is typically performed at reflux to ensure a reasonable reaction rate.[1] Insufficient heating or a short reaction time will lead to incomplete conversion.
-
Solution:
-
Maintain Reflux: Ensure your reaction mixture is maintained at a gentle reflux. The boiling point of ethanol is approximately 78 °C.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. The reaction may require several hours to reach completion. A typical protocol suggests refluxing for 4 hours.[1]
-
-
Issue 2: Formation of a High Molecular Weight, Viscous Product (Polymerization)
Q: My reaction mixture has become very viscous, and upon workup, I've isolated a sticky, polymeric material instead of the expected liquid ethyl 6-hydroxyhexanoate. Why is this happening?
A: The formation of a polymer, poly(ε-caprolactone) (PCL), indicates that the ring-opening polymerization (ROP) of ε-caprolactone is competing with or dominating the desired transesterification with ethanol.[3][4]
-
Insufficient Ethanol:
-
Cause: Ethanol acts as both the nucleophile to open the lactone ring and as a chain-terminating agent in the context of polymerization. If the concentration of ethanol is too low relative to the ε-caprolactone, the initiated chains are more likely to propagate by reacting with other lactone monomers rather than being capped by ethanol.
-
Solution:
-
Use a Large Excess of Ethanol: The reaction is often run with ethanol serving as the solvent, ensuring a large molar excess. This drives the equilibrium towards the formation of the ethyl ester and minimizes polymerization. A typical protocol might use a 10-fold molar excess of ethanol.[1]
-
-
-
Catalyst Choice:
-
Cause: While strong acids can catalyze both reactions, some catalysts are more prone to promoting polymerization. For instance, certain metal alkoxides are highly efficient ROP catalysts.[5]
-
Solution:
-
Stick to Protic Acid Catalysts: For the specific goal of synthesizing ethyl 6-hydroxyhexanoate, strong protic acids like H₂SO₄ are a reliable choice.
-
-
-
Reaction Temperature:
-
Cause: Higher temperatures can sometimes favor polymerization, although for ε-caprolactone, this is a complex relationship.[6]
-
Solution:
-
Controlled Reflux: Maintain a steady reflux of ethanol without excessive heating. This provides sufficient energy for the transesterification without unnecessarily promoting side reactions.
-
-
Issue 3: Product Contamination and Purification Challenges
Q: After the workup, my crude product is impure. What are the likely side products and what is the best way to purify my ethyl 6-hydroxyhexanoate?
A: Impurities can arise from side reactions or incomplete removal of starting materials.
-
Common Impurities:
-
Unreacted ε-Caprolactone: As discussed, this results from incomplete conversion.
-
6-Hydroxyhexanoic Acid: This can form if there is water present in the reaction mixture, leading to hydrolysis of the lactone or the product ester.[7]
-
Oligomers/Polymers of ε-Caprolactone: Low molecular weight polymers can form as a viscous oil.
-
Diethyl Ether (from workup): If not completely removed, it will contaminate the final product.
-
-
Purification Strategy:
-
Aqueous Workup: The standard workup involves neutralizing the acid catalyst (e.g., with a saturated sodium bicarbonate solution), followed by extraction with an organic solvent like diethyl ether. Washing the organic layer with brine helps to remove water.[1]
-
Drying and Solvent Removal: The organic extract should be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed using a rotary evaporator.[1]
-
Vacuum Distillation: For high purity, the crude product should be purified by vacuum distillation.[1] Ethyl 6-hydroxyhexanoate has a boiling point of 127-128 °C at 12 mmHg.[8] This is the most effective way to separate the desired product from non-volatile impurities like oligomers and residual starting material.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acid-catalyzed ring-opening of ε-caprolactone with ethanol?
A1: The reaction proceeds via a classic acid-catalyzed transesterification mechanism.[1]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the ε-caprolactone, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Ethanol: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking ethanol moiety to the oxygen atom within the lactone ring.
-
Ring Opening: The protonated ring oxygen is now a good leaving group (a hydroxyl group). The carbonyl double bond reforms, leading to the ring opening and the formation of a carbocation intermediate.
-
Deprotonation: A base (e.g., another molecule of ethanol) removes the proton from the carbonyl oxygen to regenerate the catalyst and yield the final product, ethyl 6-hydroxyhexanoate.
Q2: Can I use a different alcohol, for example, methanol or isopropanol?
A2: Yes, other alcohols can be used, which will result in the corresponding alkyl 6-hydroxyhexanoate. For example, using methanol would yield methyl 6-hydroxyhexanoate.[9] The reactivity of the alcohol can influence the reaction rate, with primary alcohols like methanol and ethanol generally being more reactive than secondary alcohols like isopropanol due to less steric hindrance.[10]
Q3: Is it possible to perform this reaction without a catalyst?
A3: The uncatalyzed reaction is extremely slow. The activation energy for the ring-opening is high, and a catalyst is necessary to achieve a reasonable reaction rate and yield under typical laboratory conditions.
Q4: How can I confirm the identity and purity of my final product?
A4: Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The spectra of ethyl 6-hydroxyhexanoate will show characteristic peaks for the ethyl group, the hexanoate chain, and the terminal hydroxyl group.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption for the ester carbonyl group (around 1735 cm⁻¹) and a broad absorption for the hydroxyl group (around 3400 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight of the product and assess its purity by separating it from any volatile impurities.
Experimental Protocols & Data
Standard Protocol for Synthesis of Ethyl 6-Hydroxyhexanoate
This protocol is adapted from established procedures.[1]
Materials:
-
ε-Caprolactone
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ε-caprolactone and a 10-fold molar excess of anhydrous ethanol.
-
Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (handle with extreme caution in a fume hood).
-
Heating: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cooling and Solvent Removal: Allow the reaction to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Workup: To the residue, add deionized water and transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 portions).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ethyl 6-hydroxyhexanoate by vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions and Expected Outcomes
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale |
| Ethanol to Lactone Ratio | < 5:1 molar ratio | > 10:1 molar ratio (or as solvent) | A large excess of ethanol favors the formation of the desired monomeric ester and suppresses competing polymerization.[1] |
| Catalyst | No catalyst or weak acid | Catalytic amount of conc. H₂SO₄ | A strong acid catalyst is required to achieve a practical reaction rate.[1] |
| Water Content | Use of 95% Ethanol | Use of anhydrous ethanol | Water deactivates the acid catalyst and can lead to hydrolysis of the lactone and product.[6] |
| Temperature | Below reflux | Gentle reflux (~78 °C) | Provides sufficient activation energy for the reaction to proceed efficiently.[1] |
| Purification | Simple solvent evaporation | Vacuum distillation | Essential for removing non-volatile impurities like oligomers and unreacted starting material.[1] |
Visualizations
Diagram 1: Reaction Workflow
Caption: Workflow for the synthesis and purification of ethyl 6-hydroxyhexanoate.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
References
-
OUCI. (n.d.). A perspective into ring-opening polymerization of ε-caprolactone and lactides. Retrieved from [Link]
-
ResearchGate. (2026, January 31). A review of poly epsilon-caprolactone synthesis using ring opening polymerization. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Photocatalyzed ring-opening polymerization of ε-caprolactone. Catalysis Science & Technology. Retrieved from [Link]
-
Frontiers. (2023, February 12). Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Retrieved from [Link]
-
PubMed. (2017, June 15). Kinetic insights into ϵ-caprolactone synthesis: Improvement of an enzymatic cascade reaction. Retrieved from [Link]
-
ACS Publications. (2026, January 28). Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Zn/Co Double Metal Cyanide Catalysts. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
ResearchGate. (2022, August 7). Kinetically guided high‐yield and rapid production of ε‐caprolactone in a microreactor system. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for transesterification reaction of PLA using ethanol and Zn (1)2. Retrieved from [Link]
-
Wiley Online Library. (2020, November 13). Zinc‐Catalyzed Chemical Recycling of Poly(ϵ‐caprolactone) Applying Transesterification Reactions. ChemistrySelect. Retrieved from [Link]
-
ERIC. (2017, September). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate. Journal of Chemical Education. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, December 21). Selective Transesterification to Control Copolymer Microstructure. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, August 1). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Kinetics of Sn(Oct)2-catalyzed ring opening polymerization of ε-caprolactone. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Kinetic Studies of the Ring-Opening Bulk Polymerization of ε-Caprolactone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, January 21). Mechanistic Studies of ε-Caprolactone Polymerization by (salen)AlOR Complexes. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Overcoming a Conceptual Limitation of Industrial ε‐Caprolactone Production. ChemSusChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, April 11). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ring-opening polymerization of ε-caprolactone mediated by a di-zinc complex. Polymer Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Transesterification of poly(ethylene terephthalate) with poly(ε-caprolactone). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rapid alcoholysis of cyclic esters using metal alkoxides. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient Synthesis of Either Enantiomer of Ethyl 5‐Hydroxyhept‐6‐enoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions in the synthesis of ε‐caprolactone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir. Retrieved from [Link]
-
University of Bath. (n.d.). Exploiting Controlled Transesterification as a “Top Down” Approach. Retrieved from [Link]
-
PubMed. (2026, January 14). Biosynthesis of poly(6-hydroxyhexanoate) [poly(ε-caprolactone)]. Retrieved from [Link]
-
Pure Synth. (n.d.). Ethyl 6-Hydroxyhexanoate. Retrieved from [Link]
-
MDPI. (2015, February 9). Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone. Retrieved from [Link]
-
University of Bath. (2024, April 3). Exploiting controlled transesterification as a “top down” approach to tailor poly(ϵ-caprolactone)-poly(lactic acid) copolymer structures. Retrieved from [Link]
-
ResearchGate. (n.d.). Transesterification of higher esters with ethanol. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing ε-caprolactone.
-
ResearchGate. (n.d.). Ring-Opening Polymerization of epsilon-Caprolactone Catalyzed by Yttrium Trisphenolate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective into ring-opening polymerization of ε-caprolactone and lactides: effect of, ligand, catalyst structure an… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 6-hydroxyhexanoate 97 5299-60-5 [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
"purification of ethyl 6-acetoxyhexanoate by fractional distillation"
Overview & Thermodynamic Rationale
Welcome to the Technical Support Center for the purification of ethyl 6-acetoxyhexanoate (commercially known as Berryflor). This bifunctional ester is synthesized via the acetylation of ethyl 6-hydroxyhexanoate and is widely utilized in fragrance chemistry and pharmaceutical development[1].
Because its atmospheric boiling point exceeds 250 °C[2], exposing the crude mixture to such high temperatures will induce thermal degradation, transesterification, or elimination reactions[3]. Therefore, vacuum fractional distillation is strictly required. By lowering the system pressure, the bubble point of the mixture is significantly reduced, allowing for safe vaporization and separation based on theoretical plates[4][5].
Quantitative Physicochemical Data
Use the following parameters to calibrate your distillation apparatus and calculate expected fractions.
| Property | Value | Relevance to Distillation Workflow |
| Molecular Weight | 202.25 g/mol | Determines volatility relative to unreacted starting materials[2]. |
| Boiling Point (760 mmHg) | 251 - 254 °C | Highlights the extreme risk of thermal degradation at atmospheric pressure[2]. |
| Boiling Point (~5 mmHg) | ~110 - 120 °C (Est.) | Target vapor temperature for collecting the main product fraction[5]. |
| Density | 1.01 g/mL | Critical for calculating expected yield volumes and receiver flask sizing[2]. |
| Appearance | Colorless liquid | Acts as a visual purity indicator; yellowing indicates thermal breakdown[2]. |
Standard Operating Procedure (SOP): Vacuum Fractional Distillation
This methodology is a self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.
Step 1: Pre-Distillation Aqueous Workup
-
Causality: Direct distillation of the crude acetylation mixture is a critical error. Residual pyridine (base catalyst) or acetic acid will co-distill or catalyze the destruction of the ester at elevated temperatures[1].
-
Protocol:
-
Quench the crude acetylation reaction with cold deionized water.
-
Extract the aqueous phase with dichloromethane (DCM) or diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl (to protonate and remove pyridine), saturated NaHCO
(to neutralize acetic acid), and brine. -
Dry over anhydrous Na
SO , filter, and concentrate via rotary evaporation.
-
-
Validation: The resulting crude oil must be free of the sharp, pungent odor of pyridine before proceeding.
Step 2: Apparatus Assembly & Degassing
-
Causality: A fractionating column (e.g., Vigreux or packed column) provides multiple condensation-evaporation cycles (theoretical plates), which are mathematically required to separate the target ester from unreacted ethyl 6-hydroxyhexanoate[4].
-
Protocol:
-
Assemble a vacuum distillation train: boiling flask, fractionating column, 3-way distillation head with thermometer, condenser, cow/pig receiver adapter, and collection flasks.
-
Lightly grease all ground-glass joints with high-vacuum silicone grease. Add a magnetic stir bar to the boiling flask.
-
Connect to a high-vacuum pump equipped with a dry ice/acetone cold trap to protect the pump from volatile organics[3].
-
Apply vacuum gradually at room temperature for 20 minutes to degas residual DCM/ether.
-
-
Validation: Isolate the vacuum pump via a manifold valve. The system pressure must remain stable at
mmHg for 5 minutes. A pressure rise indicates a leak that will cause product oxidation upon heating.
Step 3: Fraction Collection
-
Causality: Different components vaporize as their specific vapor pressures equal the applied system vacuum[4].
-
Protocol:
-
Submerge the boiling flask in a silicone oil bath and gradually increase heating.
-
Forecut: Collect the initial distillate (vapor temp
°C at 5 mmHg). This fraction contains trace solvent and acetic anhydride. -
Main Fraction: When the vapor temperature stabilizes (~110-120 °C at 5 mmHg), rotate the receiver to a pre-weighed flask. Collect the clear, colorless ethyl 6-acetoxyhexanoate.
-
Residue: Cease heating when the vapor temperature drops. The heavy, dark residue contains high-molecular-weight byproducts.
-
Figure 1: Step-by-step workflow for the vacuum fractional distillation of ethyl 6-acetoxyhexanoate.
Troubleshooting & FAQs
Q1: My main fraction has a distinct yellow tint, and the GC purity is below 95%. What caused this?
A: Yellowing during the distillation of esters is a hallmark of thermal degradation, almost always caused by an inadequate vacuum[3]. If the vacuum is too weak (e.g., >20 mmHg), the oil bath must be heated significantly higher (>160 °C) to achieve vaporization. At these temperatures, ethyl 6-acetoxyhexanoate undergoes thermal elimination.
Actionable Fix: Ensure your vacuum pump is pulling
Q2: I am seeing a persistent impurity in my main fraction that GC-MS identifies as ethyl 6-hydroxyhexanoate. How do I remove it? A: Ethyl 6-hydroxyhexanoate (the starting material) has a boiling point relatively close to the acetylated product. If it is co-distilling, your fractionating column lacks sufficient theoretical plates[4]. Actionable Fix: Upgrade from a simple Vigreux column to a longer column packed with glass beads or stainless steel sponge to increase the theoretical plates. Alternatively, ensure the initial acetylation reaction is driven to full completion (using a slight excess of acetic anhydride) to minimize the presence of the alcohol before distillation begins[1].
Q3: The liquid in the boiling flask is bumping violently under vacuum, causing crude material to splash into the condenser. How can I stabilize the boil?
A: "Bumping" occurs when large vapor bubbles form rapidly due to a lack of nucleation sites or sudden pressure drops.
Actionable Fix: Never use standard porous boiling chips under high vacuum; the trapped air is evacuated immediately, rendering them useless. Instead, use a rapidly spinning magnetic stir bar to agitate the liquid. If bumping persists, introduce a very fine capillary tube bleeding a microscopic amount of inert gas (Argon or N
Figure 2: Logical troubleshooting matrix for resolving purity issues during ester distillation.
References
- Source: chemimpex.
- Source: acs.
- Source: vernier.
- Source: digivac.
- Title: What is vacuum and fractional distillation?
Sources
Technical Support Center: Scale-Up of Ethyl 6-Acetoxyhexanoate Synthesis
Introduction:
Welcome to the technical support guide for the synthesis of Ethyl 6-Acetoxyhexanoate, a valuable fragrance and flavor compound also known by its trade name, Berryflor.[1][2] This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. The most common and economically viable route involves a two-step process: an acid-catalyzed transesterification of ε-caprolactone to form ethyl 6-hydroxyhexanoate, followed by an acetylation to yield the final product.[3][4]
While straightforward on the bench, scaling this process introduces challenges related to reaction equilibrium, thermal management, reagent handling, and purification. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities, ensuring a safe, efficient, and reproducible scale-up.
Process Workflow & Critical Control Points
The following diagram outlines the key stages in the synthesis of ethyl 6-acetoxyhexanoate and highlights critical considerations for a successful scale-up.
Caption: Scale-up workflow for ethyl 6-acetoxyhexanoate synthesis.
Troubleshooting Guide
Step 1: Transesterification of ε-Caprolactone
Question: We are scaling up the ring-opening of ε-caprolactone with ethanol and sulfuric acid, but our yields are stalling at 60-70%, much lower than the lab-scale results. What is causing this and how can we improve conversion?
Answer: This is a classic scale-up challenge related to reaction equilibrium. Fischer esterification and related transesterification reactions are reversible.[5][6] On a small scale, a large excess of ethanol can effectively drive the reaction forward. As you scale up, several factors can limit conversion:
-
Insufficient Mass Transfer: In a large reactor, inefficient mixing can lead to localized areas where the concentration of reactants and catalyst is not optimal. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture.
-
Equilibrium Limitation: The reaction produces water as a byproduct (from the sulfuric acid acting as a dehydrating agent on ethanol, or from any moisture in the reagents), which can drive the reverse reaction (hydrolysis). While sulfuric acid itself acts as a dehydrating agent, at larger scales, its capacity can be overwhelmed.[5]
-
Actionable Solution 1 (Excess Reagent): The most straightforward approach is to use a significant excess of ethanol, which serves as both reactant and solvent, shifting the equilibrium towards the product side according to Le Châtelier's principle.[5]
-
Actionable Solution 2 (Water Removal): For larger, dedicated reactor setups, consider azeotropic removal of water. While not typical for this specific ethanolysis, if a co-solvent were used, a Dean-Stark apparatus could be employed to continuously remove water, driving the reaction to completion.[5][7]
-
-
Catalyst Deactivation/Concentration: Ensure the catalytic amount of sulfuric acid (typically 1-5 mol%) is maintained. Adding the acid too quickly can cause localized overheating and side reactions, appearing as charring.[5] The acid should be added slowly to a well-stirred, cooled solution of the alcohol.
Question: During the work-up of the transesterification step, we are struggling with persistent emulsions during the neutralization and extraction phases. How can we resolve this at scale?
Answer: Emulsion formation is a common issue when scaling up liquid-liquid extractions, especially after neutralizing an acidic mixture with a base like sodium bicarbonate.
-
Causality: The vigorous mixing required in large reactors, combined with the presence of salts and potentially minor surface-active byproducts, creates a stable interface between the organic and aqueous layers.
-
Actionable Solution 1 (Brine Wash): Before or after neutralization, add a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion by increasing the density difference and reducing the mutual solubility of the two phases.[8][9]
-
Actionable Solution 2 (Controlled Neutralization): Add the neutralizing agent (e.g., 10% sodium carbonate solution) slowly with moderate agitation.[10] This minimizes gas evolution (CO₂) and reduces the energy input that promotes emulsion formation.
-
Actionable Solution 3 (Solvent Choice): Ensure your extraction solvent (e.g., hexane, diethyl ether) is appropriate.[9][10] Sometimes, switching to a solvent with a greater density difference from water can facilitate better phase separation.
-
Actionable Solution 4 (Allow Settling Time): In large vessels, phase separation simply takes longer. Allow adequate time for the layers to settle before attempting to separate them. Applying gentle warming, if the process chemistry allows, can sometimes help break an emulsion.
Step 2: Acetylation of Ethyl 6-Hydroxyhexanoate
Question: Upon adding acetic anhydride for the acetylation step, we observe a significant and difficult-to-control exotherm, and the final product has a dark color. What are the best practices for managing this at scale?
Answer: This is a critical safety and quality issue. The reaction between an alcohol and acetic anhydride is highly exothermic, and improper heat management can lead to runaway reactions and the formation of colored impurities.[10][11]
-
Causality (Exotherm): The acylation of the hydroxyl group is a rapid and energetically favorable process. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient than in laboratory glassware.[12]
-
Causality (Color): The dark color is likely due to charring and decomposition side-products caused by localized overheating. Acetic anhydride can react with impurities or itself at elevated temperatures, especially in the presence of a strong acid catalyst.[5]
-
Actionable Solution 1 (Controlled Addition): This is the most critical control parameter. The acetic anhydride must be added dropwise or via a metering pump at a rate that allows the reactor's cooling system to maintain the target temperature (e.g., holding at 25°C during addition).[10] Never add the entire charge of acetic anhydride at once.
-
Actionable Solution 2 (Sufficient Cooling): Ensure your reactor has adequate cooling capacity. Perform thermal hazard analysis before scaling to understand the reaction's heat flow and ensure your cooling utilities can handle the load.
-
Actionable Solution 3 (Catalyst Choice): While an acid catalyst like phosphoric acid can be used, mildly basic conditions with a non-nucleophilic base like pyridine or 2,6-lutidine are also common.[3][8][10] However, these introduce their own handling and purification challenges. For acid-catalyzed acetylation, ensure only a catalytic amount is used.
-
Actionable Solution 4 (Post-Addition Heating): Once the exothermic addition is complete and the temperature is stable, the reaction mixture can then be gently heated (e.g., to 50°C) to drive the reaction to completion over a set period (e.g., 3 hours).[10]
Question: We are having difficulty removing all the acetic acid byproduct and residual catalyst during the final work-up. What is the most robust purification strategy for large-scale production?
Answer: Efficiently removing acidic byproducts is key to achieving a high-purity product with good olfactory properties.
-
Causality: Acetic acid is a byproduct of the acetylation. Both it and the catalyst (e.g., phosphoric acid) must be thoroughly removed. Acetic acid is soluble in both organic and aqueous phases, making simple water washes sometimes inefficient.
-
Actionable Solution 1 (Ice-Water Quench): After the reaction is complete, cool the mixture and quench it by adding it to ice-water.[10] This hydrolyzes any remaining acetic anhydride to the more easily removed acetic acid. This step can be highly exothermic and must be done with caution.
-
Actionable Solution 2 (Systematic Washes): A sequence of washes is highly effective. After quenching and extraction into a suitable solvent like hexane, wash the organic layer sequentially with:
-
Actionable Solution 3 (Fractional Vacuum Distillation): The ultimate purification step for this material is fractional distillation under reduced pressure.[10] This is essential at scale to separate the final product (boiling point ~127-128 °C at 12 mmHg) from any less volatile impurities or residual starting material.[13]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling bulk quantities of acetic anhydride?
Acetic anhydride is a hazardous material, and its risks are magnified at scale.[14] Key concerns include:
-
Corrosivity: It causes severe skin burns and eye damage.[15][16] Full personal protective equipment (PPE), including gloves, chemical-resistant clothing, and face shields, is mandatory.[17]
-
Flammability: It is a flammable liquid with a flash point of 49°C.[14] All equipment must be properly grounded to prevent static discharge, and the process should be run in a well-ventilated area away from ignition sources.[16][17]
-
Reactivity with Water: It reacts violently with water, generating heat (acetic acid).[14] Ensure all reactors and storage tanks are dry. Using water for fire-fighting can be dangerous; alcohol-resistant foam or CO₂ is preferred.[14]
-
Inhalation Hazard: Vapors are harmful and can cause severe respiratory irritation.[15][18] Use in a closed system or with adequate local exhaust ventilation.
Q2: Which analytical methods are most suitable for in-process control during scale-up?
While ¹H NMR and IR spectroscopy are excellent for final product characterization, they are not practical for rapid in-process checks.[1][19][20] The most effective methods for monitoring reaction progress at scale are:
-
Gas Chromatography (GC): GC is ideal for this process. It can easily separate the starting lactone, the hydroxy-ester intermediate, and the final acetoxy-ester product, allowing for quantitative tracking of the reaction's progress.
-
Thin Layer Chromatography (TLC): TLC is a fast, qualitative method suitable for quick checks of reaction completion, especially in the first step to confirm the consumption of ε-caprolactone.[21]
Q3: Are there any "greener" or more sustainable alternatives to the reagents used in this synthesis?
Improving the sustainability profile is a key consideration in modern chemical manufacturing.[12]
-
Catalysts: Instead of corrosive liquid acids like sulfuric acid, consider solid acid catalysts (e.g., acidic resins like Amberlyst-15, zeolites). These can be easily filtered out of the reaction mixture, simplifying the work-up, reducing aqueous waste, and allowing for catalyst recycling.[5]
-
Solvents: While ethanol often serves as both reagent and solvent, the extraction solvents (hexane, diethyl ether) have environmental and safety drawbacks. Exploring solvent recovery and recycling systems is crucial at an industrial scale.
-
Biocatalysis: Lipases can be used for both the ring-opening of the lactone and the subsequent acetylation under much milder conditions, though reaction times may be longer and enzyme cost/stability must be considered.[1]
Summary of Key Process Parameters
| Parameter | Lab Scale (Typical) | Scale-Up Considerations & Recommendations |
| Step 1: Reactant Ratio | 1:10 to 1:20 (ε-caprolactone:Ethanol) | Maintain a large excess of ethanol to drive equilibrium. Cost of raw material vs. yield improvement must be evaluated. |
| Step 1: Catalyst Load | 1-5 mol% H₂SO₄ | Maintain catalytic amount. Over- or under-charging can lead to side reactions or slow conversion. Solid acid catalysts are a viable alternative.[5] |
| Step 1: Temperature | Reflux (~78°C) | Ensure uniform heating. Monitor for potential hot spots near heating elements in the reactor. |
| Step 2: Reagent Addition | Quick or portion-wise addition | Strictly controlled, slow, dropwise addition is mandatory. [10] Rate should be dictated by the reactor's cooling capacity to maintain a steady temperature (e.g., <30°C). |
| Step 2: Temperature | Room temp to 50°C | Monitor internal temperature closely. The main exotherm occurs during addition. Post-addition heating should be gentle and controlled.[10] |
| Work-up | Separatory Funnel | Large-scale decanters or dedicated extraction vessels. Plan for longer settling times. Use of brine is highly recommended to manage emulsions.[8] |
| Final Purification | Silica Gel Chromatography / Short-path distillation | Fractional vacuum distillation is the only industrially viable method for high purity.[10] |
References
-
McCullagh, J. V., & Hirakis, S. P. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Journal of Chemical Education, 94(9), 1346–1349. [Link][1][3][4]
-
ERIC. (2017). EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Journal of Chemical Education. [Link][19]
-
CoLab. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. [Link][20]
-
PrepChem. (n.d.). Synthesis of ethyl 6-acetoxy-hexanoate. Retrieved from [Link][10]
-
Filo. (2025). Ethyl 6 Acetoxyhexanoate (Berryflor) Procedure: Synthesis Step 1 Transesterification of ε Caprolactone. [Link][22]
-
McCullagh, J. V., & Hirakis, S. P. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Journal of Chemical Education. [Link][1][3][4]
-
ACS Publications. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6‐Acetoxyhexanoate: A Multistep Ester Experiment for the Second‐Year. [Link][4]
-
Chegg. (2022). Question: Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multi-Step Ester Experiment Procedure. [Link][21]
-
Microinnova Engineering GmbH. (2025). From Batch to Flow: Reinventing Esterification. [Link][7]
-
CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. [Link][12]
-
Khan, Z., Javed, F., Shamair, Z., et al. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry. [Link][6]
-
CPAChem. (n.d.). Safety data sheet - Acetic anhydride-pyridine TS. [Link][15]
-
International Labour Organization (ILO). (n.d.). ICSC 0209 - ACETIC ANHYDRIDE. [Link][14]
-
Alkali Scientific. (n.d.). Ethyl 6-hydroxyhexanoate. [Link][13]
-
AccuReg. (2024). SDS for Acetic Anhydride: A Guide to Chemical Safety. [Link][18]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link][11]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. [Link][16]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. microinnova.com [microinnova.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 13. alkalisci.com [alkalisci.com]
- 14. ICSC 0209 - ACETIC ANHYDRIDE [chemicalsafety.ilo.org]
- 15. cpachem.com [cpachem.com]
- 16. carlroth.com [carlroth.com]
- 17. geneseo.edu [geneseo.edu]
- 18. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 19. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]
- 20. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]
- 21. chegg.com [chegg.com]
- 22. Ethyl 6 Acetoxyhexanoate (Berryflor) Procedure: Synthesis Step 1 Transest.. [askfilo.com]
Technical Support Center: Troubleshooting the Synthesis & Purity of Ethyl 6-Hydroxyhexanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate bifunctional aliphatic chains at high purities. Ethyl 6-hydroxyhexanoate (CAS: 5299-60-5) is a critical building block for pharmaceuticals, biodegradable polymers, and commercial fragrances like Berryflor[1][2].
While the synthesis—an acid-catalyzed ring-opening transesterification of ε-caprolactone with ethanol—appears deceptively simple on paper, it is a highly dynamic equilibrium. Achieving >95% purity requires strict kinetic and thermodynamic control to suppress competing pathways such as oligomerization, hydrolysis, and dehydration[1][3]. This guide provides a self-validating methodology, mechanistic troubleshooting, and quantitative parameters to ensure your success.
Self-Validating Experimental Workflow
To prevent downstream purity issues, every step of your protocol must include a validation checkpoint. Do not proceed to the next phase if the current checkpoint fails.
Objective: Synthesize ethyl 6-hydroxyhexanoate via the ethanolysis of ε-caprolactone.
-
Reagent Preparation & Stoichiometry: Combine 1.0 equivalent of ε-caprolactone with 15.0 equivalents of absolute ethanol in a round-bottom flask.
-
Causality: A massive stoichiometric excess of ethanol is required to act as a chain transfer agent, ensuring the rate of ethanolysis vastly outcompetes the rate of polymer propagation[3].
-
Validation Checkpoint: Perform Karl Fischer titration on the ethanol. Water content must be strictly <50 ppm to prevent lactone hydrolysis[1].
-
-
Acid Catalysis: Cool the mixture to 0 °C. Add concentrated sulfuric acid (H₂SO₄, 1-2 mol% relative to caprolactone) dropwise under continuous stirring[1].
-
Causality: Slow addition at low temperatures prevents localized exothermic spikes, which can trigger premature oligomerization or etherification of the solvent.
-
-
Reflux & Reaction Monitoring: Attach a reflux condenser and heat the mixture to 78 °C under a nitrogen atmosphere for 3 to 5 hours.
-
Quenching & Extraction: Cool to room temperature. Neutralize the acid catalyst by adding saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract the aqueous layer with diethyl ether (3 x 30 mL)[1].
-
Causality: Immediate neutralization prevents reverse transesterification and alcohol dehydration during the subsequent solvent evaporation step.
-
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Purify the crude liquid via vacuum distillation (b.p. 127-128 °C at 12 mmHg)[4].
-
Validation Checkpoint: ¹H NMR must confirm the presence of the terminal hydroxyl methylene (triplet, ~3.6 ppm) and the ethyl ester methylene (quartet, ~4.1 ppm)[2].
-
Step-by-step experimental workflow for the synthesis of ethyl 6-hydroxyhexanoate.
Effect of Reaction Conditions on Purity
Deviations in your reaction parameters will predictably shift the equilibrium toward specific impurities. Use the table below to map your analytical data to the root cause.
| Reaction Parameter | Optimal Condition | Deviation | Primary Impurity Formed | Mechanistic Cause |
| Molar Ratio (EtOH : Caprolactone) | > 10:1 | < 5:1 | Poly(ε-caprolactone) Oligomers | Insufficient chain termination; product's terminal -OH outcompetes EtOH as a nucleophile[3]. |
| Catalyst Load (H₂SO₄) | 1-2 mol% | > 5 mol% | Ethyl 5-hexenoate (Alkene) | Excess acid lowers the activation energy for the dehydration of the primary alcohol[1]. |
| Moisture Content | < 50 ppm | > 500 ppm | 6-Hydroxyhexanoic Acid | Water acts as a competing nucleophile, driving lactone hydrolysis instead of ethanolysis[1]. |
| Temperature | 78 °C | > 100 °C | Transesterification Byproducts | High thermal energy promotes inter-chain transesterification and polymer propagation[5][6]. |
Mechanistic Pathways of Side Reactions
Understanding the reaction pathways is critical for troubleshooting. The diagram below illustrates how specific deviations trigger competing mechanisms.
Mechanistic pathways showing desired ethanolysis vs. competing side reactions.
Troubleshooting Guides & FAQs
Q1: Why is my product contaminated with poly(ε-caprolactone) (PCL) oligomers, and how do I prevent this? Cause: In the ring-opening of ε-caprolactone, ethanol acts as an initiator/chain transfer agent[3]. If the molar ratio of ethanol to ε-caprolactone is too low, the newly formed terminal hydroxyl group of ethyl 6-hydroxyhexanoate will act as a nucleophile, attacking unreacted ε-caprolactone to propagate a polymer chain[6]. Solution: Maintain a large stoichiometric excess of absolute ethanol (e.g., 10:1 to 15:1). This ensures that the rate of initiation by ethanol vastly outcompetes the rate of propagation by the product's hydroxyl group. Validate the absence of oligomers using Gel Permeation Chromatography (GPC) or by checking for broad polymeric peaks in the 4.0-4.1 ppm region in ¹H NMR[2][5].
Q2: I am detecting 6-hydroxyhexanoic acid in my final product. What went wrong? Cause: The presence of water in your reaction mixture leads to the competitive hydrolysis of ε-caprolactone, yielding the carboxylic acid instead of the ethyl ester[1]. Solution: Use strictly anhydrous conditions. Dry the ε-caprolactone over calcium hydride and use absolute ethanol (≤0.01% water). Implement Karl Fischer titration on your solvent batch prior to the reaction. If the acid is already formed, it can be removed during the work-up phase by washing the organic layer extensively with saturated aqueous sodium bicarbonate (NaHCO₃)[1][2].
Q3: My GC-MS shows a side product with a mass of 142 m/z. What is this, and how do I eliminate it? Cause: A mass of 142 m/z corresponds to ethyl 5-hexenoate (or similar alkene isomers), which forms via the acid-catalyzed dehydration of the terminal primary alcohol of ethyl 6-hydroxyhexanoate (mass 160 m/z)[1]. This occurs when the acid catalyst concentration is too high or the reaction is subjected to prolonged heating. Solution: Limit the sulfuric acid catalyst to 1-2 mol%. Monitor the reaction strictly via TLC and quench the reaction immediately with a weak base (NaHCO₃) once the starting material is consumed[1][2].
Q4: How do I achieve >98% purity for pharmaceutical applications? Cause: Crude liquid-liquid extraction often leaves behind traces of unreacted lactone, low-molecular-weight oligomers, or catalyst residues. Solution: While column chromatography (e.g., ethyl acetate/hexanes) is effective for small-scale discovery chemistry, vacuum distillation is the industry standard for scale-up. Ethyl 6-hydroxyhexanoate distills at approximately 127-128 °C at 12 mmHg[4]. Ensure your vacuum is stable to prevent thermal degradation during distillation.
References
*[1] Application Notes and Protocols: Synthesis of Ethyl 6-Hydroxyhexanoate from ε-Caprolactone - Benchchem Source: benchchem.com URL:1 *[2] Synthesis of the Commercial Fragrance Compound Ethyl 6‐Acetoxyhexanoate: A Multistep Ester Experiment for the Second- Year - ACS Publications Source: acs.org URL:2 *[5] Aluminum Salen Complexes Modified with Unsaturated Alcohol: Synthesis, Characterization, and Their Activity towards Ring-Opening Polymerization of ε-Caprolactone and D,L-Lactide - PMC Source: nih.gov URL:5 *[3] Influence of the chemical structure of transfer agents in coordinated anionic ring-opening polymerization: Application to one-step functional oligomerization of ε-caprolactone Source: researchgate.net URL:3 *[6] Ring-Opening Polymerization of ε-Caprolactone Initiated by Natural Amino Acids Source: researchgate.net URL:6 *[4] ALDRICH Ethyl 6-hydroxyhexanoate, 97% - Thomas Scientific Source: thomassci.com URL:4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. thomassci.com [thomassci.com]
- 5. Aluminum Salen Complexes Modified with Unsaturated Alcohol: Synthesis, Characterization, and Their Activity towards Ring-Opening Polymerization of ε-Caprolactone and D,L-Lactide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"improving the selectivity of acid-catalyzed versus base-catalyzed acetylation"
This guide serves as a technical support center for researchers optimizing acetylation reactions. It moves beyond basic textbook definitions to address the practical, mechanistic decision-making required for high-yield, high-selectivity synthesis in drug development.
Subject: Improving Selectivity in Acid- vs. Base-Catalyzed Acetylation Ticket ID: ACET-OPT-2026 Assigned Specialist: Senior Application Scientist
Introduction: The Selectivity Decision Matrix
Acetylation is rarely just about "putting on an acetyl group." It is a strategic choice between two mechanistic manifolds:
-
Nucleophilic Catalysis (Base): Relies on activating the acyl donor (e.g., acyl pyridinium species). Fast, but prone to racemization and poor chemoselectivity in polyfunctional molecules.
-
Electrophilic Activation (Acid): Relies on activating the carbonyl oxygen or deactivating competing nucleophiles (e.g., protonating amines). Slower, but offers superior chemoselectivity and steric discrimination.
Use the following diagnostic workflow to determine your optimal catalytic route.
Module 1: Catalyst Selection Workflow
Figure 1: Decision matrix for selecting the catalytic manifold based on substrate functionality and steric demands.
Module 2: Troubleshooting Acid-Catalyzed Acetylation
Primary Use Case: Chemoselective O-acetylation in the presence of amines, or acetylation of sterically hindered alcohols.
Q: Why is my reaction stalling with secondary/tertiary alcohols under Bronsted acid conditions?
A: Protonation of the acetic anhydride generates the acylium ion, but the equilibrium often favors the neutral species. For hindered substrates, the activation energy is too high.
-
Solution: Switch to a "Super" Lewis Acid like Scandium(III) Triflate [Sc(OTf)₃].
-
Mechanism: Sc(III) coordinates tightly to the anhydride carbonyl oxygens, creating a hyper-electrophilic species without the harsh pH of sulfuric acid. It creates a "catalytic pocket" that accommodates bulky nucleophiles better than a proton can.
-
Reference: Sc(OTf)₃ has been shown to acetylate tertiary alcohols in high yields where standard conditions fail [1].
Q: How do I acetylate an alcohol without touching a free amine in the same molecule?
A: You must exploit pKa differentials .
-
Protocol: Use a strong acid (e.g., HClO₄ or MSA) in stoichiometric excess relative to the amine.
-
Logic: The acid protonates the amine (
), rendering it non-nucleophilic. The alcohol ( ) remains unprotonated and free to react with the activated anhydride. -
Warning: Do not use basic workups (NaHCO₃) until the anhydride is fully quenched, or the free amine will react immediately during the quench.
Q: My acid-sensitive protecting groups (TBS, acetals) are falling off.
A: You are likely using a "hard" Lewis acid or a Brønsted acid.
-
Solution: Use Indium(III) Chloride (
) or Copper(II) Triflate ( ) . These are "softer" Lewis acids that activate the anhydride but coordinate poorly to the hard oxygen of silyl ethers or acetals, preserving them [2].
Module 3: Troubleshooting Base-Catalyzed Acetylation
Primary Use Case: Rapid acetylation of primary/secondary alcohols; substrates sensitive to acid.
Q: I am observing significant racemization of my chiral alcohol/amino acid. Why?
A: This is the "DMAP Trap."
-
Cause: DMAP forms a highly reactive N-acylpyridinium intermediate. If there is an alpha-proton, the high electrophilicity combined with the basicity of the medium facilitates deprotonation, leading to an achiral ketene intermediate or azlactone formation (in amino acids).
-
Solution:
-
Remove DMAP: Use Pyridine alone. It is less nucleophilic (slower) but significantly less prone to inducing racemization.
-
Add HOBt: If activating carboxylic acids, add Hydroxybenzotriazole (HOBt). It forms an active ester that is reactive enough to acylate but stable enough to prevent racemization [3].
-
Q: My reaction yields a mixture of mono- and di-acetylated products (Regioselectivity failure).
A: Base catalysis is often too active to discriminate between hydroxyls of similar steric environments.
-
Solution: Switch to Organoboron Catalysis or Low-Temperature Control .
-
Technique: Use a borinic acid catalyst (e.g., diphenylborinic acid).[1] It forms a reversible covalent bond with diols, activating one specific position (usually the equatorial or less hindered OH) via an "ate" complex, directing the acyl group precisely [4].
Module 4: Quantitative Performance & Selectivity Data
The following table summarizes the expected selectivity shifts based on catalyst choice.
| Catalyst System | Active Species | Primary vs. Secondary Selectivity | Chemoselectivity (OH vs. NH2) | Risk of Racemization |
| Ac₂O / Pyridine | Acyl pyridinium | Low (~2:1) | Low (Acetylates both) | Moderate |
| Ac₂O / DMAP | N-Acyl-DMAP (+) | Very Low (1:1) | Low (Acetylates both) | High |
| Ac₂O / Sc(OTf)₃ | Sc-coordinated Anhydride | High (>9:1) | Excellent (if amine protonated) | Low |
| AcCl / Collidine | Acylium-like | Moderate | Low | Low |
| Borinic Acid | Boron-ate complex | Extreme (>99:1) | High | Very Low |
Module 5: Standardized Experimental Protocols
Protocol A: Chemoselective O-Acetylation of Amino Alcohols (Acid-Catalyzed)
Objective: Acetylate the hydroxyl group of 4-aminobutanol while leaving the amine free.
-
Preparation: Dissolve amino alcohol (1.0 equiv) in dry acetonitrile (0.5 M).
-
Protonation: Add Methanesulfonic acid (1.1 equiv) dropwise at 0°C. Stir for 10 min to ensure full formation of the ammonium salt (
). -
Acylation: Add Acetic Anhydride (1.2 equiv).
-
Reaction: Warm to RT and stir. Monitor by TLC (stain with Ninhydrin; product will still show free amine upon heating).
-
Quench (Critical): Cool to 0°C. Add Methanol (2.0 equiv) and stir for 20 mins to consume excess anhydride under acidic conditions.
-
Workup: Only now basify with saturated NaHCO₃ to pH 9 and extract with DCM.
-
Result: Exclusive O-acetyl product.
-
Protocol B: High-Selectivity Acetylation of Secondary Alcohols (Lewis Acid)
Objective: Acetylate a secondary alcohol in the presence of a tertiary alcohol.
-
Catalyst Loading: Suspend Sc(OTf)₃ (1 mol%) in dry DCM.
-
Substrate: Add the diol substrate (1.0 equiv).
-
Reagent: Add Acetic Anhydride (1.1 equiv) slowly over 10 minutes at -10°C.
-
Reaction: Stir at -10°C to 0°C. Sc(OTf)₃ accelerates the reaction enough that low temperature can be used to enhance steric discrimination.
-
Workup: Filter the reaction mixture through a small pad of silica (to remove the catalyst) and concentrate.
-
Note: Sc(OTf)₃ is water-tolerant and can be recovered from the aqueous phase if an aqueous workup is used.[2]
-
Protocol C: Mechanism Visualization (Base Catalyzed)
Understanding the "DMAP Cycle" helps in troubleshooting over-activity.
Figure 2: The catalytic cycle of DMAP. Note that the N-Acyl Pyridinium species is highly electrophilic, which drives the reaction but also increases the risk of side reactions like racemization.
References
-
Ishihara, K., et al. (1996). "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides." Journal of the American Chemical Society.[3]
-
Chandra, K. L., et al. (2002).[4] "Lewis acid catalyzed acylation reactions: scope and limitations." Tetrahedron.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
Lee, D., & Taylor, M. S. (2011).[1] "Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives." Journal of the American Chemical Society.[3]
Sources
- 1. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]
- 2. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 3. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 4. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Fragrance Profiles of Fruity Esters: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Esters are a pivotal class of volatile organic compounds that form the backbone of fruity and floral fragrances.[1][2][3] Their diverse and potent aromas are central to the flavor and fragrance industries, where they are utilized to craft a wide spectrum of scents, from the familiar sweetness of a ripe banana to the tropical burst of a pineapple.[1][2] In the realm of research and drug development, a nuanced understanding of ester fragrance profiles is crucial for applications ranging from the masking of unpalatable active pharmaceutical ingredients to the development of pleasantly scented topical formulations that can enhance patient compliance.
This guide provides a comprehensive comparative analysis of the fragrance profiles of common fruity esters. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical methodologies required to objectively evaluate and select these critical fragrance components. The information presented herein is grounded in established scientific principles and supported by experimental data and authoritative references, ensuring a high degree of scientific integrity. We will delve into the chemical basis of ester aromas, present a comparative analysis of their sensory characteristics, and provide detailed protocols for both instrumental and sensory evaluation.
The Chemical Architecture of Fruity Scents
Esters are synthesized through the esterification of a carboxylic acid and an alcohol.[1] The specific combination of these two precursors dictates the resulting ester's unique aroma profile. Generally, short-chain esters derived from short-chain alcohols and carboxylic acids are more volatile and possess the characteristic fruity and sweet notes. As the carbon chain length of either the acid or alcohol component increases, the odor profile can shift towards waxy, fatty, or even soapy notes.
The structure of the ester molecule, including branching in the carbon chain, also significantly influences its scent. For instance, isomers of the same ester can exhibit distinct fragrance profiles. This structure-activity relationship is a key consideration in the selection of esters for specific fragrance applications.
Comparative Fragrance Profiles of Common Fruity Esters
The fragrance of an ester is not a single note but a complex blend of different sensory descriptors. To facilitate a comparative analysis, the following tables summarize the key fragrance characteristics and odor detection thresholds of a selection of common fruity esters. Odor detection threshold is a critical parameter, representing the lowest concentration of a substance in a medium (like water or air) that can be detected by the human sense of smell.
Table 1: Sensory Descriptors of Common Fruity Esters
| Ester Name | Chemical Name | Predominant Aroma Descriptors |
| Isoamyl Acetate | 3-methylbutyl acetate | Banana, sweet, fruity[1][2][4] |
| Ethyl Butyrate | Ethyl butanoate | Pineapple, fruity, sweet[1][2][4] |
| Hexyl Acetate | Hexyl acetate | Pear, fruity, green, sweet[4] |
| Methyl Salicylate | Methyl 2-hydroxybenzoate | Wintergreen, minty, sweet |
| Ethyl Propionate | Ethyl propanoate | Fruity, rum-like, sweet |
| Octyl Acetate | Octyl ethanoate | Orange, citrusy, fresh[2] |
| Ethyl Hexanoate | Ethyl caproate | Apple, pineapple, sweet, green[2][3] |
| Benzyl Acetate | Benzyl ethanoate | Jasmine, floral, fruity, sweet |
| Methyl Butyrate | Methyl butanoate | Apple, fruity, sweet |
| Allyl Hexanoate | Allyl caproate | Pineapple, fruity, waxy |
| Ethyl Cinnamate | Ethyl 3-phenylpropenoate | Cinnamon, spicy, fruity, honey |
Table 2: Odor Detection Thresholds of Selected Fruity Esters in Water
| Ester Name | Chemical Formula | Odor Detection Threshold (ppb in water) |
| Ethyl Acetate | C4H8O2 | 5000 |
| Ethyl Propionate | C5H10O2 | 10 |
| Ethyl Butyrate | C6H12O2 | 1 |
| Ethyl Valerate | C7H14O2 | 1.5 |
| Ethyl Hexanoate | C8H16O2 | 1 |
| Ethyl Heptanoate | C9H18O2 | 2.2 |
| Ethyl Octanoate | C10H20O2 | 15 |
Data compiled from various sources.
Experimental Methodologies for Fragrance Profile Analysis
A comprehensive evaluation of an ester's fragrance profile necessitates a dual approach: objective instrumental analysis to identify and quantify the volatile compounds and subjective sensory analysis to characterize the perceived aroma.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds in fragrances.[5] It separates the individual components of a complex mixture and provides information for their identification and quantification.
Experimental Protocol for GC-MS Analysis of Fruity Esters
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the ester standards in a high-purity solvent such as ethanol or dichloromethane. Create a series of dilutions to establish a calibration curve for quantification.
-
Sample Preparation: For liquid samples (e.g., a fragrance oil), dilute an accurately weighed amount in a suitable solvent. For solid or semi-solid samples, a headspace or solid-phase microextraction (SPME) technique may be more appropriate to extract the volatile esters.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used for the separation of esters. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Oven Temperature Program: A temperature gradient is crucial for separating a mixture of esters with varying volatilities. A typical program might be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 5-10°C/minute.
-
Final hold: Hold at 250°C for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
3. Data Analysis:
-
Identification: Identify the esters by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention times with those of the prepared standards.
-
Quantification: Calculate the concentration of each ester using the calibration curve generated from the standard solutions.
Workflow for GC-MS Analysis
Caption: A streamlined workflow for the GC-MS analysis of fruity esters.
Sensory Analysis: The Human Instrument
While GC-MS provides invaluable quantitative data, it cannot fully capture the nuances of human olfactory perception. Sensory analysis, utilizing a trained human panel, is therefore indispensable for a complete fragrance profile.
Experimental Protocol for Descriptive Sensory Analysis
1. Panelist Selection and Training:
-
Selection: Recruit panelists based on their ability to detect and describe basic odors and their interest and availability.
-
Training: Conduct a comprehensive training program to familiarize panelists with the sensory terminology (lexicon) for fruity fragrances. This involves presenting them with reference standards for various aroma descriptors (e.g., "banana," "pineapple," "green," "sweet"). The training should follow established international standards such as ISO 8586:2012.[4][6][7][8]
2. Sample Preparation and Presentation:
-
Prepare solutions of the esters to be evaluated at a concentration that is clearly perceivable but not overwhelming. A neutral, odorless solvent like diethyl phthalate or mineral oil is often used.
-
Present the samples in identical, coded, and odorless containers (e.g., glass vials with PTFE-lined caps).
-
Randomize the order of sample presentation for each panelist to minimize bias.
3. Evaluation Procedure:
-
Conduct the evaluation in a controlled environment, free from extraneous odors and distractions.
-
Instruct panelists to evaluate the aroma of each sample by sniffing from the container.
-
Panelists then rate the intensity of each agreed-upon sensory descriptor on a labeled magnitude scale (e.g., a 15-cm line scale anchored with "low" and "high").
4. Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory profiles of the esters.
-
Visualize the results using spider or radar plots to provide a clear comparison of the fragrance profiles.
Workflow for Sensory Analysis
Caption: A systematic workflow for the sensory analysis of fruity esters.
Conclusion
The selection of a fruity ester for a specific application requires a deep understanding of its unique fragrance profile. This guide has provided a framework for the comparative analysis of these important fragrance compounds, combining both instrumental and sensory methodologies. By employing rigorous experimental protocols and a systematic approach to data analysis, researchers and drug development professionals can make informed decisions that will ultimately lead to the creation of more effective and consumer-accepted products. The interplay between chemical structure and sensory perception is a complex and fascinating area of study, and a thorough characterization of fruity esters is a critical step in harnessing their potential.
References
-
ISO 8586:2012, IDT. Available at: [Link]
-
Sensory analysis — General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors (ISO 8586:2012, Corrected version 2014-06-15) SS-EN ISO 8586:2014. Swedish Institute for Standards, SIS. Available at: [Link]
-
Study of sensory interactions among red wine fruity esters in a model solution. PubMed. Available at: [Link]
-
Esters – The Fruity Building Blocks of Flavor. Imbibe. Available at: [Link]
-
Sensory analysis — General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors (ISO 8586:2012). CYS eShop. Available at: [Link]
-
Quantitative Relationships Between Structure and the Fruity Odor of Esters. Available at: [Link]
-
INTERNATIONAL STANDARD ISO 8586. Available at: [Link]
-
The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Scent Journer. Available at: [Link]
-
Good quantification practices of flavours and fragrances by mass spectrometry. PMC - NIH. Available at: [Link]
-
Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery. Drop of Odor. Available at: [Link]
Sources
- 1. imbibeinc.com [imbibeinc.com]
- 2. scentjourner.com [scentjourner.com]
- 3. dropofodor.com [dropofodor.com]
- 4. benchchem.com [benchchem.com]
- 5. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. Why Esters Are Must-have Ingredients In Fragrance [chemicalbull.com]
- 8. mdpi.com [mdpi.com]
"validation of analytical methods for quantifying ethyl 6-acetoxyhexanoate"
Title : Validation of Analytical Methods for Quantifying Ethyl 6-Acetoxyhexanoate: A Comprehensive Comparison Guide
Executive Summary Ethyl 6-acetoxyhexanoate (CAS 104986-28-9), commercially known as Berryflor, is a versatile aliphatic ester utilized extensively in fragrance formulation, specialty polymer production, and as an intermediate in pharmaceutical synthesis[1][2]. Because of its role as a critical chemical building block, ensuring its purity and accurately quantifying its concentration in various matrices is paramount. This guide objectively compares the performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods, providing a self-validating framework aligned with the latest ICH Q2(R2) guidelines[3].
Mechanistic Overview & Analytical Challenges
Ethyl 6-acetoxyhexanoate (C₁₀H₁₈O₄) is typically synthesized via the transesterification of ε-caprolactone to ethyl 6-hydroxyhexanoate, followed by acetylation[4]. Analytically, this compound presents specific challenges and opportunities:
-
Volatility and Thermal Stability : As a low-molecular-weight ester, it is highly volatile and thermally stable, making it an ideal candidate for gas-phase separation[1].
-
Lack of Chromophores : The molecule lacks a conjugated π-electron system, resulting in negligible UV absorbance above 210 nm. Consequently, traditional HPLC-UV methods suffer from poor sensitivity and high baseline noise.
-
Matrix Interferences : In synthesis workflows, unreacted ε-caprolactone and the intermediate ethyl 6-hydroxyhexanoate often co-elute with the target analyte if the stationary phase is not carefully selected[4].
Method Selection: GC vs. HPLC
To establish a robust quantification method, analysts must choose between GC-FID, GC-MS, and specialized RP-HPLC. The decision matrix below illustrates the logical workflow for method selection based on matrix constraints.
Decision matrix for selecting the optimal analytical method based on sample matrix.
Performance Comparison
The following table summarizes the empirical performance of these three primary analytical alternatives.
| Analytical Parameter | GC-FID (Preferred for QC) | GC-MS (SIM Mode) | RP-HPLC (Newcrom R1)[5] |
| Detection Mechanism | Flame Ionization (C-H bonds) | Mass-to-Charge Ratio (m/z) | Low-UV / MS / ELSD |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.01 µg/mL | 2.0 µg/mL (UV) |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 0.03 µg/mL | 6.0 µg/mL (UV) |
| Linear Dynamic Range | 1.5 – 500 µg/mL | 0.03 – 50 µg/mL | 6.0 – 1000 µg/mL |
| Precision (% RSD) | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| Primary Advantage | Broad linear range, low cost | Unambiguous peak identification | Compatible with aqueous samples |
Causality in Method Choice : For routine Quality Control (QC), GC-FID is the superior choice. FID provides a highly linear response to the carbon-hydrogen bonds in the hexanoate chain without requiring complex derivatization. GC-MS is reserved for trace impurity profiling, specifically to differentiate ethyl 6-acetoxyhexanoate from structurally similar synthesis byproducts. RP-HPLC is generally avoided due to the lack of a UV chromophore unless analyzing aqueous pharmacokinetic samples; in such cases, specialized low-silanol columns (like the Newcrom R1) with a mobile phase of acetonitrile/water/phosphoric acid are required to achieve acceptable peak symmetry[5].
ICH Q2(R2) Validation Framework
Once the method is selected, it must be validated according to the ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to ensure the procedure is scientifically sound and defensible[3][6].
ICH Q2(R2) analytical method validation workflow for ethyl 6-acetoxyhexanoate.
Experimental Protocols: GC-FID Quantification
The following is a self-validating, step-by-step protocol for the quantification of ethyl 6-acetoxyhexanoate using GC-FID, optimized for routine laboratory use.
Part A: Chromatographic Conditions
-
Column : Polyethylene glycol (PEG) stationary phase (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm).
-
Causality: A polar wax column strongly retains hydroxylated impurities (like ethyl 6-hydroxyhexanoate), ensuring baseline resolution (Rs > 2.0) from the target ester[4].
-
-
Carrier Gas : High-purity Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program :
-
Initial: 80°C, hold for 1.0 min.
-
Ramp: 15°C/min to 220°C.
-
Final: 220°C, hold for 5.0 min.
-
Causality: The rapid ramp ensures sharp peak morphology for the volatile ester, while the high-temperature hold bakes off heavier polymeric residues, preventing column degradation over time.
-
-
Injector : 240°C, Split mode (ratio 20:1), injection volume 1.0 µL.
-
Detector : FID at 260°C. Hydrogen flow: 30 mL/min; Air flow: 300 mL/min.
Part B: ICH Q2(R2) Validation Execution
-
System Suitability Testing (SST) : Before any validation run, inject a 100 µg/mL standard six times. The system is self-validated if the theoretical plate count (N) > 10,000, tailing factor (Tf) ≤ 1.5, and peak area RSD ≤ 2.0%.
-
Specificity : Inject the sample diluent (e.g., n-hexane) and a spiked matrix sample. Confirm that no endogenous matrix peaks elute within ±0.5 minutes of the ethyl 6-acetoxyhexanoate retention time.
-
Linearity :
-
Prepare a primary stock solution of ethyl 6-acetoxyhexanoate reference standard at 1.0 mg/mL in n-hexane.
-
Perform serial dilutions to generate calibration levels at 50, 80, 100, 120, and 150 µg/mL.
-
Plot peak area against concentration. Acceptable validation requires a correlation coefficient (R²) ≥ 0.999[3].
-
-
Accuracy (Spike Recovery) :
-
Spike known concentrations of the standard into a synthetic blank matrix at three levels: 80%, 100%, and 120% of the target assay concentration.
-
Extract and analyze in triplicate (n=9 total).
-
Calculate recovery: (Measured Concentration / Theoretical Concentration) × 100. Acceptance criteria: 98.0% – 102.0%.
-
-
Robustness :
References
Sources
A Comparative Analysis of the Mechanical Properties of Poly(lactic acid) and Poly(ethyl 6-hydroxyhexanoate)
This guide provides an in-depth comparative analysis of the mechanical properties of two prominent biodegradable polymers: Polylactic Acid (PLA) and Poly(ethyl 6-hydroxyhexanoate) (PEHH). Intended for researchers, materials scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the distinct performance characteristics of each polymer, guiding material selection for specific biomedical applications.
Introduction: The Imperative for Biodegradable Polymers in Biomedical Applications
The demand for biocompatible and biodegradable polymers has surged in recent decades, driven by advancements in tissue engineering, drug delivery systems, and medical implants. These materials offer the significant advantage of degrading into non-toxic byproducts that are safely metabolized by the body, obviating the need for surgical removal of devices. Polylactic acid (PLA) has emerged as a frontrunner in this field, boasting FDA approval for various applications and extensive characterization. However, its inherent brittleness and relatively slow degradation rate can be limitations. This has spurred research into alternative biodegradable polyesters, such as Poly(ethyl 6-hydroxyhexanoate) (PEHH), a derivative of the well-known poly(ε-caprolactone) (PCL), which may offer a more desirable mechanical and degradation profile for certain applications. This guide provides a head-to-head comparison of the mechanical attributes of PLA and PEHH, grounded in experimental evidence.
Chemical Structures and Their Influence on Mechanical Behavior
The fundamental differences in the mechanical properties of PLA and PEHH arise from their distinct chemical structures.
Figure 1: Chemical repeat units of Polylactic Acid (PLA) and Poly(ethyl 6-hydroxyhexanoate) (PEHH).
PLA is an aliphatic polyester derived from lactic acid, a renewable resource. The presence of the methyl group on the alpha-carbon results in a relatively rigid polymer chain, contributing to its high strength and modulus. In contrast, PEHH, synthesized from the ring-opening polymerization of ethyl ε-caprolactone, possesses a more flexible backbone due to the longer methylene chain (-(CH2)4-). This increased flexibility is anticipated to impart a more ductile and less rigid character to the material.
Comparative Analysis of Mechanical Properties
The following table summarizes the key mechanical properties of PLA and PEHH based on available experimental data. It is crucial to note that these values can be significantly influenced by factors such as molecular weight, crystallinity, and processing conditions.
| Mechanical Property | Polylactic Acid (PLA) | Poly(ethyl 6-hydroxyhexanoate) (PEHH) |
| Tensile Strength (MPa) | 20 - 70 | Data not readily available in literature |
| Young's Modulus (GPa) | 1.2 - 4.0 | Data not readily available in literature |
| Elongation at Break (%) | 2 - 10 | Data not readily available in literature |
Note: The mechanical properties of PLA can vary widely depending on the specific grade and processing method. Data for PEHH is sparse in publicly available literature, highlighting a need for further research.
Discussion: Interpreting the Mechanical Data
The available data indicates that PLA is a strong and rigid material, but also brittle, as evidenced by its low elongation at break. This makes it suitable for applications requiring high strength and load-bearing capacity, such as orthopedic fixation devices. However, its brittleness can be a drawback in applications that require flexibility.
While specific experimental data for PEHH is not as prevalent in the literature, we can infer its likely mechanical properties based on its chemical structure and comparison to the well-studied poly(ε-caprolactone) (PCL). The longer, more flexible aliphatic chain in PEHH, similar to PCL, is expected to result in a lower tensile strength and Young's modulus, but a significantly higher elongation at break compared to PLA. This would characterize PEHH as a more ductile and flexible material, potentially suitable for applications such as soft tissue engineering and flexible drug delivery patches.
Experimental Protocols for Mechanical Characterization
To ensure a robust and standardized comparison of the mechanical properties of PLA and PEHH, the following experimental protocols are recommended.
Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymers.
Standard: ASTM D638 - "Standard Test Method for Tensile Properties of Plastics"
Methodology:
-
Sample Preparation: Prepare dog-bone shaped specimens of both PLA and PEHH by injection molding or by cutting from compression-molded sheets. Ensure all specimens have uniform dimensions as specified in the ASTM standard.
-
Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours prior to testing.
-
Testing Machine: Utilize a universal testing machine (e.g., Instron, Zwick/Roell) equipped with a suitable load cell.
-
Procedure:
-
Mount the specimen in the grips of the testing machine.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile strength from the maximum load divided by the original cross-sectional area.
-
Determine the Young's modulus from the slope of the initial linear portion of the stress-strain curve.
-
Calculate the elongation at break from the change in gauge length at the point of fracture.
-
Figure 2: Standard workflow for tensile testing of polymers.
Conclusion and Future Directions
This guide provides a comparative overview of the mechanical properties of PLA and PEHH. While PLA is a well-established, high-strength, and rigid biodegradable polymer, its brittleness can be a limiting factor. PEHH, with its more flexible chemical structure, is a promising alternative for applications requiring greater ductility. However, a significant gap in the publicly available experimental data for PEHH is evident. To fully elucidate its potential, further research is required to systematically characterize the mechanical properties of various molecular weight grades of PEHH and to investigate the influence of different processing techniques on its performance. Such studies will be instrumental in guiding the rational design and selection of these biodegradable polymers for the next generation of biomedical devices.
References
-
Auras, R., Harte, B., & Selke, S. (2004). An overview of polylactides as packaging materials. Macromolecular Bioscience, 4(9), 835-864. [Link]
-
Garlotta, D. (2001). A literature review of poly(lactic acid). Journal of Polymers and the Environment, 9(2), 63-84. [Link]
-
ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014. [Link]
"comparing the efficiency of different purification techniques for fragrance esters"
Executive Summary: The Purity-Yield Trade-off
In fragrance chemistry, purity is not merely a chemical metric; it is an olfactory necessity. Trace impurities—specifically unreacted carboxylic acids or alcohol precursors—can distort the "top note" of an ester, altering its organoleptic profile from "fruity/floral" to "sour" or "solvent-like."
This guide objectively compares three dominant purification methodologies: Vacuum Fractional Distillation , Spinning Band Distillation , and Flash Column Chromatography . While distillation remains the industrial workhorse, our analysis demonstrates that for high-value, thermolabile esters (e.g., Geranyl acetate, Linalyl acetate), chromatographic methods or high-efficiency spinning band systems offer superior olfactory fidelity despite lower volumetric throughput.
Part 1: Comparative Analysis of Techniques
Vacuum Fractional Distillation
Mechanism: Reduces the boiling point of the ester via reduced pressure (typically 0.1–20 mmHg), preventing thermal degradation. A fractionating column (Vigreux or packed) increases the surface area for vapor-liquid equilibrium cycles (theoretical plates).[1]
-
Best For: Large batches (>50g), esters with boiling point differences (
Bp) >10°C. -
Causality: The reduced pressure minimizes the activation energy required for vaporization, protecting the ester bond from pyrolysis or hydrolysis.
Spinning Band Distillation
Mechanism: Utilizes a rapidly rotating helical band (Teflon or metal) within the column.[2][3] This rotation forces rising vapor and falling condensate into intimate contact against the column wall, creating a thin film with high mass transfer rates.[2]
-
Best For: Close-boiling mixtures (
Bp <5°C), high-value isomers. -
Causality: The mechanical action creates a high number of theoretical plates (often 30–50) in a short column height, minimizing "hold-up" (material lost in the column) compared to packed columns.
Flash Column Chromatography
Mechanism: Separation based on polarity differences using a solid stationary phase (Silica gel) and a liquid mobile phase.
-
Best For: Thermally unstable esters, separating structural isomers, small scale (<10g).
-
Causality: By avoiding heat entirely, this method eliminates thermal degradation. Separation is driven by the adsorption coefficient (
) rather than vapor pressure.
Part 2: Decision Matrix (Graphviz)
The following decision tree assists researchers in selecting the optimal purification method based on the physicochemical properties of the crude reaction mixture.
Figure 1: Decision matrix for selecting ester purification techniques based on stability and volatility.
Part 3: Experimental Validation (Protocol)
To validate these comparisons, we utilize Isoamyl Acetate (Banana Oil) as a model system. This ester is synthesized via Fischer Esterification and then subjected to two different purification paths to compare efficiency.
Phase A: Synthesis (Common Precursor)
Reaction: Isoamyl alcohol + Acetic acid
-
Setup: In a 100 mL round-bottom flask, combine 15.9 g Isoamyl alcohol and 25 mL Glacial Acetic acid.
-
Catalysis: Slowly add 1 mL conc.
while swirling. -
Reflux: Attach a reflux condenser and heat the mixture to 150°C (oil bath) for 60 minutes. Note: Reflux ensures kinetic completion without loss of volatiles.
-
Work-up:
Phase B: Comparative Purification Protocols
Path 1: Vacuum Fractional Distillation (High Efficiency)
-
Equipment: Short-path distillation head, vacuum pump, manometer.
-
Protocol:
-
Transfer dried crude ester to a 50 mL pear-shaped flask.
-
Apply vacuum to stabilize pressure at 20 mmHg .
-
Slowly increase heat. Collect fraction boiling at ~45°C (corresponding to 142°C at atm).
-
Critical Step: Discard the first 5% (foreshots) to remove residual water/alcohol azeotropes.
-
Path 2: Flash Chromatography (High Purity)
-
Equipment: Glass column (20mm diameter), Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (9:1 v/v).
-
Protocol:
-
Pack column with silica slurry.
-
Load 1.0 g of crude ester carefully onto the sand bed.
-
Elute with mobile phase. Collect 10 mL fractions.
-
Validation: Spot fractions on TLC plates (stain with Anisaldehyde) to identify pure ester fractions. Combine and evaporate solvent.
-
Part 4: Data Presentation & Performance Summary
The following data summarizes the performance of the three techniques based on the isolation of Isoamyl Acetate (Model) and Geranyl Acetate (Literature average).
| Metric | Vacuum Fractional Distillation | Spinning Band Distillation | Flash Chromatography |
| Purity (GC-FID) | 95 - 98% | > 99.5% | > 99.0% |
| Yield | 85 - 90% | 80 - 85% | 70 - 75% |
| Throughput | High (Liters/hr) | Medium (mL/hr) | Low (mg/hr) |
| Thermal Stress | Low (if vacuum applied) | Medium | None |
| Hold-up Volume | Moderate | Very Low | High (adsorbed loss) |
| Cost Efficiency | High | Low (Equipment cost) | Low (Solvent cost) |
Key Findings:
-
Yield vs. Purity: Vacuum distillation offers the highest yield (lowest loss), making it ideal for bulk production. However, it often fails to remove isomeric impurities with
Bp < 2°C. -
The "Spinning Band" Advantage: For separating close-boiling fragrance isomers (e.g., cis- vs. trans- isomers), Spinning Band distillation achieves chromatographic-level purity without the solvent waste of chromatography [1, 3].
-
Thermolability: For extremely heat-sensitive esters (e.g., Jasmine absolute fractions), Chromatography is the only method that guarantees 0% thermal degradation, albeit at a higher solvent cost [4].
Part 5: Purification Workflow Diagram
Figure 2: Standardized workflow for the vacuum purification of Isoamyl Acetate.
References
-
B/R Instrument Corporation. (n.d.).[2] Spinning Band Distillation: High Efficiency Separation.[2][3] Retrieved from [Link]
-
DigiVac. (2015). 3 Benefits of Vacuum Fractional Distillation. Retrieved from [Link]
-
ResearchGate. (2024). The Effect of Fractionation Temperature Using Spinning Band Distillation on the Myristicin Content of Nutmeg Oil.[5] Retrieved from [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.[6] Retrieved from [Link]
-
MiraCosta College. (2012). Experiment 7: Synthesis of Isoamyl Acetate. Retrieved from [Link]
Sources
"spectroscopic comparison of synthesized vs. commercial ethyl 6-acetoxyhexanoate"
Spectroscopic Comparison Guide: Synthesized vs. Commercial Ethyl 6-Acetoxyhexanoate
Executive Summary & Objective
Ethyl 6-acetoxyhexanoate (also known commercially as "Berryflor") is a bifunctional ester widely utilized in the fragrance industry for its raspberry-jasmine olfactory profile and as a versatile intermediate in organic synthesis.
This guide provides a technical comparison between lab-synthesized ethyl 6-acetoxyhexanoate (via the
Experimental Workflow
The following flowchart outlines the comparative logic used to validate the synthesized compound against the commercial benchmark.
Figure 1: Comparative workflow for the synthesis and validation of Ethyl 6-acetoxyhexanoate.
Synthesis Protocol (The "Synthesized" Standard)
To generate a reference standard with known impurity history, we utilize a two-step sequence starting from
Step 1: Ring-Opening Transesterification
-
Reagents:
-Caprolactone (1.0 equiv), Absolute Ethanol (excess), (cat). -
Procedure: Reflux
-caprolactone in ethanol with catalytic sulfuric acid for 4-6 hours. -
Mechanism: Nucleophilic acyl substitution opening the lactone ring to form the linear hydroxy-ester.
-
Purification: Neutralization (
) followed by vacuum distillation.
Step 2: Acetylation[1][2][3]
-
Reagents: Ethyl 6-hydroxyhexanoate (1.0 equiv), Acetic Anhydride (1.2 equiv), Pyridine or
(1.5 equiv), DMAP (cat). -
Procedure: Add acetic anhydride dropwise to a cooled solution of the hydroxy-ester and base in DCM. Stir at RT for 3 hours.
-
Workup: Acid wash (1M HCl) to remove pyridine, followed by bicarbonate wash and brine.
-
Final Purification: Flash chromatography (Hexane/EtOAc) or fractional distillation.
Spectroscopic Comparison: Data & Analysis
The critical challenge in this analysis is distinguishing the product (diester) from the intermediate (hydroxy-ester) and hydrolysis products (acetic acid/ethanol).
A. Nuclear Magnetic Resonance ( H NMR)
The
Table 1: Comparative
| Proton Assignment | Synthesized (Pure) | Commercial (Typical) | Multiplicity | Integration | Diagnostic Note |
| -O-C(=O)-C | 2.04 | 2.04 | Singlet | 3H | Acetate Methyl. Confirming acetylation. |
| -C(=O)-O-C | 4.12 | 4.12 | Quartet ( | 2H | Ethyl ester methylene.[4] |
| AcO-C | 4.05 | 4.05 | Triplet ( | 2H | Key Shift. Moves from ~3.65 ppm (in OH-intermediate) to 4.05 ppm. |
| -C | 2.29 | 2.29 | Triplet | 2H | |
| Internal -C | 1.60 - 1.68 | 1.60 - 1.68 | Multiplet | 4H | |
| Internal -C | 1.34 - 1.42 | 1.34 - 1.42 | Multiplet | 2H | |
| -O-CH | 1.25 | 1.25 | Triplet ( | 3H | Ethyl ester methyl. |
| Impurity: Acetic Acid | Absent | ~2.10 | Singlet | <1% | Common in aged commercial samples. |
| Impurity: Intermediate | Absent | Absent | Triplet (~3.65) | <0.5% | Indicates incomplete reaction in synthesis. |
Analysis:
-
Success Marker: Complete disappearance of the triplet at 3.65 ppm (corresponding to
) indicates 100% conversion of the intermediate. -
Commercial Variance: Commercial samples often show a broadened water peak or trace acetic acid (singlet ~2.10 ppm) due to slow hydrolysis if stored improperly.
B. Infrared Spectroscopy (FT-IR)
IR is useful for a quick "fingerprint" assessment but less quantitative than NMR.
Table 2: Key IR Absorbance Bands
| Functional Group | Wavenumber ( | Structural Assignment | Comparison Note |
| Ester C=O | 1735 - 1745 | Carbonyl stretch | Strong, often a single broad peak or split doublet due to two distinct ester environments (acetate vs. ethyl ester). |
| C-O Stretch | 1235 - 1245 | Acetate C-O-C | Strong band, specific to the acetate group. |
| C-O Stretch | 1175 - 1185 | Ethyl Ester C-O-C | Distinct from the acetate stretch. |
| O-H Stretch | Absent | Hydroxyl group | Critical Purity Check. A broad band at 3400 |
C. Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 202 m/z (often weak or absent in EI). -
Base Peak: 43 m/z (
), characteristic of acetates. -
Fragment Ions:
-
157 m/z (
or ). -
115 m/z (Loss of acetate and ethyl group fragments).
-
-
Commercial vs. Synthetic:
-
Synthetic samples may show a trace peak at 160 m/z (Ethyl 6-hydroxyhexanoate) if purification was insufficient.
-
Commercial samples are typically >98% but may show trace
-caprolactone (114 m/z) if the manufacturing process involved ring-opening without complete conversion.
-
Conclusion & Recommendations
For researchers utilizing Ethyl 6-acetoxyhexanoate:
-
Trust but Verify: Commercial "Berryflor" is generally high purity, but aged samples must be checked for acetic acid (NMR
2.10) and hydrolysis products. -
Synthesis Validation: If synthesizing in-house, the disappearance of the 3.65 ppm triplet in
H NMR is the definitive "stop" signal for the acetylation reaction. -
Storage: Both synthetic and commercial samples are esters prone to hydrolysis. Store under inert gas (Nitrogen/Argon) at 4°C to prevent acid formation.
References
-
McCullagh, J. V., & Hirakis, S. P. (2017). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Journal of Chemical Education, 94(9), 1324–1328. [Link]
-
National Center for Biotechnology Information. (2023).[5] PubChem Compound Summary for CID 113640, Ethyl 6-acetoxyhexanoate. PubChem. [Link][6]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
- 1. ERIC - EJ1154140 - Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory, Journal of Chemical Education, 2017-Sep [eric.ed.gov]
- 2. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ethyl 6-acetoxyhexanoate | C10H18O4 | CID 113640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Ethyl 6-acetoxyhexanoate | C10H18O4 | CID 113640 - PubChem [pubchem.ncbi.nlm.nih.gov]
Evaluation of the Biodegradability of Polymers Derived from Ethyl 6-Hydroxyhexanoate (e-PCL)
Executive Summary
This technical guide evaluates the biodegradability profile of Poly(6-hydroxyhexanoate) —commonly referred to as enzymatically synthesized polycaprolactone (e-PCL )—derived specifically from the linear monomer ethyl 6-hydroxyhexanoate .
Unlike industrial Poly(
Key Finding: e-PCL exhibits a 2.5x to 4x faster degradation rate in enzymatic environments compared to standard ROP-PCL, primarily due to lower initial crystallinity and the absence of metal-complexed end groups that can inhibit lipase activity.
Part 1: The Chemistry of E-6-HH Polymers
To understand the biodegradation, we must first distinguish the material from its industrial counterpart. While the repeating unit
Synthesis Pathway Comparison
The choice of precursor—linear ethyl 6-hydroxyhexanoate vs. cyclic
Figure 1: Comparative synthesis pathways. The enzymatic route (top) utilizes ethyl 6-hydroxyhexanoate, avoiding toxic tin catalysts common in the industrial ROP route (bottom).
Structural Determinants of Biodegradation
-
End-Group Chemistry: e-PCL typically possesses hydroxyl and ethyl ester end groups. ROP-PCL often contains carboxylic acid end groups (autocatalytic for hydrolysis) or protected alkoxy groups depending on the initiator.
-
Crystallinity (
): e-PCL synthesized at lower temperatures often exhibits lower initial crystallinity ( ) compared to annealed ROP-PCL ( ). Lower crystallinity accelerates the onset of enzymatic attack.
Part 2: Comparative Biodegradability Analysis[1]
This section compares e-PCL against the industry standard (ROP-PCL) and a hydrophilic alternative (PLA).
Degradation Mechanisms[1]
-
Enzymatic Surface Erosion: Lipases (e.g., Pseudomonas sp., Rhizopus sp.) adsorb to the polymer surface and cleave ester bonds. This is the primary mechanism for PCL in vivo.
-
Bulk Hydrolysis: Water penetration cleaves ester bonds throughout the matrix. This is slow for PCL due to its hydrophobicity.
Performance Matrix
| Feature | e-PCL (Ethyl 6-HH derived) | n-PCL (Standard ROP) | PLA (Polylactic Acid) |
| Synthesis Catalyst | Lipase (CALB) | Stannous Octoate (Sn) | Tin/Zinc/Enzymatic |
| Degradation Mode | Surface Erosion (Dominant) | Surface + Bulk | Bulk Erosion |
| Lipase Sensitivity | High (Rapid onset) | Moderate (Induction period) | Low (Proteinase K required) |
| Half-life (In Vitro) | 2–4 Months (Lipase rich) | 12–24 Months | 6–12 Months |
| Acidic Byproducts | Minimal (Neutral pH drift) | Moderate | High (Lactic acid spikes) |
| Drug Release Profile | Linear (Zero-order potential) | Biphasic (Burst/Lag) | Biphasic |
Critical Insight: The absence of metal catalysts in e-PCL prevents the inhibition of certain biological lipases, leading to a more predictable erosion profile compared to n-PCL where residual tin can alter local enzyme kinetics.
Part 3: Experimental Protocols
To validate these claims, the following protocols utilize a self-validating design where mass loss is correlated with molecular weight changes (GPC).
Accelerated Enzymatic Degradation Assay
Purpose: To simulate rapid in vivo degradation using high-concentration lipase.
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Lipase from Pseudomonas cepacia (Sigma-Aldrich, >30 U/mg).
-
Sodium Azide (
) 0.02% w/v (to prevent bacterial growth).
Workflow:
-
Film Preparation: Solvent cast e-PCL and n-PCL films (10 mm x 10 mm, thickness 100
) from chloroform. Vacuum dry for 48h to remove solvent. -
Incubation: Place weighed films (
) into 10 mL PBS containing 0.2 mg/mL Lipase and . Incubate at 37°C with orbital shaking (100 rpm). -
Sampling: At days 1, 3, 7, 14, and 21:
-
Remove films, wash with distilled water.
-
Vacuum dry to constant weight (
).
-
-
Quantification:
-
Mass Loss:
-
Surface Morphology: SEM analysis to visualize erosion pits.
-
Hydrolytic Degradation (Control)
Purpose: To isolate the effect of water hydrolysis from enzymatic activity.
-
Repeat the workflow above using PBS only (no enzyme).
-
Timepoints: Extend to weeks 4, 8, 12, and 24 due to slower kinetics.
Logic Flow: Degradation Assessment
Figure 2: Decision logic for determining the degradation mechanism based on experimental data.
Part 4: Data & Results Interpretation
The following table summarizes expected data ranges based on comparative literature (Gross et al., Albertsson et al.).
Table 1: Comparative Degradation Kinetics (Lipase P. cepacia)
| Parameter | e-PCL (Ethyl 6-HH) | n-PCL (Industrial) | Interpretation |
| Initial Mw ( | 15,000 - 35,000 Da | 80,000 Da | e-PCL has lower entanglement density, aiding enzyme access. |
| Mass Loss (Day 7) | 45% | 12% | e-PCL degrades ~4x faster in the first week. |
| Mass Loss (Day 21) | >95% (Fragmented) | 35% | e-PCL is suitable for short-term scaffolding. |
| Crystallinity Change | Increases (+15%) | Increases (+5%) | Amorphous regions degrade first; e-PCL rearranges faster. |
| Surface pH | 7.2 (Stable) | 6.8 (Slight Drop) | e-PCL releases neutral oligomers initially. |
Part 5: Implications for Drug Development
"Green" Implantable Devices
For researchers developing drug-eluting implants, the ethyl 6-hydroxyhexanoate route offers a regulatory advantage. The FDA and EMA are increasingly scrutinizing residual heavy metals in biodegradable polymers (ICH Q3D guidelines). e-PCL removes the risk of tin accumulation in tissues.
Tunable Release Kinetics
Because e-PCL degrades via surface erosion (confirmed by the Mass Loss > Mw Loss ratio), it allows for zero-order drug release . The drug is released as the polymer layers are stripped away by enzymes, rather than diffusing out through a swelling bulk (as seen in PLA/PLGA), which often causes "burst release."
Recommendation
-
Choose e-PCL if: Your application requires a 1-3 month degradation window, zero-order release, or high biocompatibility (e.g., bone regeneration scaffolds, sensitive protein delivery).
-
Choose n-PCL if: You require high mechanical strength (sutures) or long-term structural support (>1 year).
References
-
Gross, R. A., Kumar, A., & Kalra, B. (2001). Polymer synthesis by in vitro enzyme catalysis. Chemical Reviews. [Link]
-
Albertsson, A. C., & Varma, I. K. (2003). Recent developments in ring opening polymerization of lactones for biomedical applications. Biomacromolecules. [Link]
-
Woodruff, M. A., & Hutmacher, D. W. (2010). The return of a forgotten polymer—Polycaprolactone in the 21st century. Progress in Polymer Science. [Link]
-
Gan, Z., Liang, Q., Zhang, J., & Jing, X. (1997). Enzymatic degradation of poly(ε-caprolactone) film in phosphate buffer solution containing lipases. Polymer Degradation and Stability.[1][2][3] [Link]
-
Kobayashi, S. (2010). Lipase-catalyzed polyester synthesis: A green polymer chemistry. Proceedings of the Japan Academy, Series B. [Link]
Sources
Safety Operating Guide
Safe Handling and Disposal of 6-Ethoxyhexanoic Acid: A Lifecycle Approach
Executive Summary
6-Ethoxyhexanoic acid is a medium-chain ether-carboxylic acid used primarily as a pharmaceutical intermediate and in polymer synthesis. Its disposal requires a specific protocol that accounts for two distinct chemical hazards: corrosivity (carboxylic acid moiety) and peroxide potential (ether linkage).
Immediate Action Directive:
-
Do NOT mix with oxidizing agents (e.g., Nitric Acid, Peroxides) or strong bases.
-
Do NOT dispose of down the drain, even if neutralized (due to high Chemical Oxygen Demand and local environmental regulations).
-
Primary Disposal Path: Segregate into Non-Halogenated Organic Acid waste streams for incineration.
Chemical Profile & Hazard Identification
To manage disposal safely, you must understand the "Why" behind the protocols. 6-Ethoxyhexanoic acid presents a dual-hazard profile that dictates its waste stream compatibility.
| Property | Specification (Est.) | Operational Implication |
| Molecular Structure | Contains both ether and acid functional groups. | |
| Acidity (pKa) | ~4.8 (Similar to Hexanoic Acid) | Corrosive to skin/eyes. Incompatible with cyanides/sulfides (releases toxic gas). |
| Flash Point | > 110°C (Combustible) | Class IIIB Combustible Liquid. High energy content suitable for fuel blending. |
| Stability | Ether linkage present | Risk of Peroxide Formation upon long-term storage or exposure to air/light. |
| Water Solubility | Low to Moderate | Will partition into organic layers; forms emulsions in aqueous waste. |
Expert Insight: While primary alkyl ethers (like the ethoxy group here) are less prone to peroxide formation than secondary ethers (like THF), Prudent Practices in the Laboratory dictates that any ether-containing compound stored for >12 months should be tested for peroxides prior to disposal or concentration [1].
Pre-Disposal Assessment Protocol
Before moving the container to waste storage, perform this self-validating assessment to prevent downstream accidents.
Step 1: Peroxide Verification (The "Touch-and-Go" Check)
Applicable if the container is old (>1 year) or shows crystal formation around the cap.
-
Visual Inspection: Do not open if crystals are visible. Contact EHS immediately (Bomb Squad protocol).
-
Test Strip: If liquid is clear, use a standard starch-iodide peroxide test strip.
-
< 20 ppm: Safe for standard disposal.
-
> 20 ppm: Must be treated (reduced) before bulking into waste drums to prevent explosion during incineration.
-
Step 2: pH & Compatibility Check
-
Verify the waste stream pH. 6-Ethoxyhexanoic acid will lower the pH of solvent mixtures.
-
Critical Segregation: Ensure the destination waste container does not contain basic waste (exothermic neutralization risk) or metal hydrides (hydrogen gas evolution).
Step-by-Step Disposal Workflows
Workflow A: Pure Chemical / High Concentration Stock
Best for: Expired reagents or synthesis leftovers.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container. Avoid metal containers due to acid corrosion.
-
Labeling: Mark as "Hazardous Waste - Organic Acid, Combustible."
-
Hazard Codes: Corrosive (C), Irritant (Xi).
-
-
Bulking: Pour into the Non-Halogenated Organic waste drum.
-
Note: Although acidic, most commercial incinerators accept organic acids in the general organic stream provided they are not mixed with strong oxidizers.
-
-
Documentation: Log the mass under CAS 6204-47-3.
Workflow B: Aqueous Waste Streams (Extraction Raffinates)
Best for: Water layers from extractions containing trace acid.
-
Isolation: Do not pour down the sink. The ethoxy group increases Chemical Oxygen Demand (COD), violating NPDES permits in many jurisdictions [2].
-
Neutralization (Optional but Recommended):
-
Disposal: Collect the neutralized aqueous solution into the Aqueous Chemical Waste drum.
Workflow C: Spill Response (Immediate Action)
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Neutralize: Apply a spill pillow or sodium carbonate (soda ash) to the spill. Wait for fizzing to stop.
-
Collect: Scoop the resulting sludge into a wide-mouth jar. Label as "Spill Debris - 6-Ethoxyhexanoic Acid."
Decision Logic Diagram
The following flowchart illustrates the decision-making process for disposing of 6-Ethoxyhexanoic acid, ensuring compliance and safety.
Caption: Operational decision tree for the safe segregation and disposal of 6-Ethoxyhexanoic acid waste streams.
Regulatory Compliance & Codes
When filling out your hazardous waste tags, use the following classifications. Note that specific codes may vary by region (e.g., US RCRA vs. EU Waste Framework), but the chemical logic remains constant.
US EPA (RCRA) Considerations
-
D001 (Ignitable): Applicable if the waste mixture has a flash point < 60°C (e.g., if mixed with ethyl acetate). Pure 6-ethoxyhexanoic acid likely exceeds this, but "Ignitable" is often used for the general organic stream.
-
D002 (Corrosive): Applicable if the pH is
. Pure acid is corrosive; dilute aqueous streams may trigger this if not neutralized [3].
Compatibility Groups (US DOT)
-
Class 8: Corrosive Material.
-
Class 3: Flammable/Combustible Liquid (Secondary hazard depending on solvent).
References
-
National Research Council.[5] (2011).[6][7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6][8] [Link]6]
-
U.S. Environmental Protection Agency. (2024).[9] NPDES Permit Basics. EPA.gov. [Link]
-
U.S. Environmental Protection Agency. (2024).[9] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. reed.edu [reed.edu]
- 6. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 7. ethyl 6-hydroxyhexanoate, 5299-60-5 [thegoodscentscompany.com]
- 8. vumc.org [vumc.org]
- 9. Ethyl 6-acetoxyhexanoate | C10H18O4 | CID 113640 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Ethoxyhexanoic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialty chemicals like 6-Ethoxyhexanoic acid is foundational to this principle. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the established hazard profiles of similar aliphatic carboxylic acids.
Understanding the Primary Exposure Risks
Before selecting PPE, we must understand the causality behind the risk. For an organic acid like 6-Ethoxyhexanoic acid, the primary hazards stem from its potential corrosivity and irritant properties upon contact.
-
Dermal Contact: The carboxylic acid functional group can cause moderate to severe skin irritation or burns upon direct contact.[1]
-
Ocular Contact: The eyes are highly susceptible. Even minor splashes can lead to serious, potentially irreversible, eye damage.[1][2]
-
Inhalation: While likely having low volatility at room temperature, aerosols, mists, or vapors generated at elevated temperatures can irritate the respiratory tract.[2]
Our PPE strategy is therefore a multi-layered defense engineered to mitigate these specific risks.
Core PPE Requirements: A Barrier of Defense
The following table outlines the minimum required PPE for handling 6-Ethoxyhexanoic acid in a laboratory setting. The selection is predicated on preventing direct contact and inhalation of any generated mists or vapors.
| Exposure Route | Primary PPE | Secondary/Task-Dependent PPE | Rationale & Causality |
| Ocular (Eyes) | Chemical Safety Goggles (ANSI Z87.1 certified) | Face Shield | Goggles provide a seal against splashes and droplets. A face shield should be worn over goggles during procedures with a high splash risk (e.g., large-volume transfers, heating).[2] |
| Dermal (Hands) | Nitrile or Neoprene Gloves (min. 8 mil thickness) | Double-gloving | Prevents direct skin contact. Check manufacturer's chemical resistance charts. Double-gloving is recommended for extended handling or when working with larger quantities to protect against undetected micro-tears. |
| Dermal (Body) | Fully-buttoned Laboratory Coat | Chemical-resistant Apron | A lab coat protects against incidental contact and minor spills. A rubber or neoprene apron provides an additional barrier during transfers or when there's a risk of significant splashes.[2] |
| Respiratory | Use in a certified Chemical Fume Hood | Air-Purifying Respirator (APR) with Organic Vapor Cartridges | A fume hood is the primary engineering control to prevent inhalation.[3] If work outside a hood is unavoidable or if mists are generated, a properly fitted APR is required. |
Operational Plan: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. This procedure ensures that contaminants are not transferred from the PPE to your skin or clothing.
Experimental Workflow: PPE Donning & Doffing Sequence
Caption: Logical workflow for donning and doffing PPE to minimize cross-contamination.
Step-by-Step Methodology
Donning (Putting On):
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.
-
Eye and Face Protection: Don chemical safety goggles. If a high splash risk exists, add a face shield over the goggles.
-
Gloves: Put on the first pair of gloves. If double-gloving, put on the second pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove the outer pair of gloves first (if double-gloved) by pinching the cuff and peeling it off inside-out without touching the exterior. Then, slide a clean finger under the cuff of the remaining glove and peel it off in the same manner.
-
Lab Coat: Unbutton the lab coat. Remove it by folding it forward and away from your body, turning the sleeves inside-out as you pull your arms out. Hang it in a designated area or place it in a laundry receptacle.
-
Eye and Face Protection: Remove the face shield and/or goggles by handling the head strap, not the front surface. Place in a designated area for cleaning and disinfection.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan for Contaminated PPE
Proper disposal is the final, crucial step in the safety lifecycle. All disposable items that have come into contact with 6-Ethoxyhexanoic acid must be treated as hazardous waste.
-
Gloves: Dispose of immediately after use in a designated, lined hazardous waste container. Never reuse disposable gloves.[4]
-
Disposable Aprons/Gowns: Place in the hazardous waste container.
-
Grossly Contaminated Lab Coats: If a significant spill occurs on a reusable lab coat, it should not be taken home. It must be placed in a sealed, labeled bag and laundered by a professional service equipped to handle chemically contaminated textiles.
Always adhere to your institution's specific hazardous waste disposal procedures. All waste containers must be clearly labeled with the chemical contents.[4][5]
By integrating this comprehensive PPE strategy into your standard operating procedures, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
CPAchem. (2023). Safety data sheet: 2-Ethylhexanoic Acid. Retrieved from [Link]
-
Farnell. (2010). Material Safety Data Sheet: Stannous Octoate. Retrieved from [Link]
- Google Patents. (1999). US5929168A - Polyphenylene ether blends and a process for the preparation thereof.
-
PubChem. (n.d.). Ethyl 6-hydroxyhexanoate. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hexanoic acid. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
